HSD17B13-IN-41
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRVGLMFQWTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HSD17B13-IN-41: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This liver-specific, lipid droplet-associated enzyme is implicated in the progression of chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and cirrhosis[1][2]. This has spurred the development of small molecule inhibitors targeting HSD17B13. HSD17B13-IN-41 is one such inhibitor. This technical guide provides a detailed overview of the mechanism of action of this compound, based on available preclinical data.
Core Mechanism of Action
This compound is a potent inhibitor of the enzymatic activity of HSD17B13. The primary function of HSD17B13 is thought to be the metabolism of various bioactive lipids, including steroids and retinoids[3]. Specifically, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde[3]. By inhibiting HSD17B13, this compound is expected to modulate downstream signaling pathways that are influenced by the levels of these bioactive lipids, thereby mitigating the pathological processes of liver disease.
Quantitative Data
The inhibitory activity of this compound has been quantified in biochemical assays. The following table summarizes the available data.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Enzymatic Assay | IC50 | 426 nM | [4] |
Signaling Pathways
The precise signaling pathways modulated by HSD17B13 are an active area of research. However, based on the known functions of HSD17B13 and its substrates, several pathways are likely to be impacted by its inhibition. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways[5]. Furthermore, HSD17B13 may play a role in the LXR/SREBP-1c pathway, which is a key regulator of lipogenesis[1]. More recently, HSD17B13 has been shown to activate PAF/STAT3 signaling in hepatocytes to promote leukocyte adhesion in chronic liver inflammation[3].
Below is a diagram illustrating the proposed signaling pathway of HSD17B13 and the point of intervention for this compound.
Experimental Protocols
The following are representative protocols for key assays used in the characterization of HSD17B13 inhibitors. The specific details for this compound are based on the general methodologies described in the patent literature and related publications.
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate, using a bioluminescent detection system.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of purified HSD17B13 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Retinol Dehydrogenase (RDH) Activity Assay in Cells
This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context and the inhibitory effect of compounds on this activity[6].
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13
-
Transfection reagent
-
All-trans-retinol
-
This compound (test compound)
-
Cell culture medium and supplements
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 cells in culture plates.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
Add all-trans-retinol to the medium at a final concentration of 5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cell lysates and medium.
-
Analyze the levels of retinol and retinaldehyde by HPLC.
-
Determine the inhibitory effect of this compound on the conversion of retinol to retinaldehyde.
Conclusion
This compound is a valuable research tool for elucidating the role of HSD17B13 in liver physiology and pathology. Its inhibitory activity against HSD17B13 makes it a promising starting point for the development of therapeutics for NAFLD and NASH. Further studies are warranted to fully characterize its mechanism of action, including its effects on downstream signaling pathways in relevant cellular and in vivo models of liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of HSD17B13-IN-41: A Novel Inhibitor of a Key Enzyme in Liver Disease
A deep dive into the identification, characterization, and synthesis of HSD17B13-IN-41, a promising small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process, detailed experimental protocols, and the synthetic route to this potent and selective compound.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease. This strong genetic validation has positioned HSD17B13 as a compelling therapeutic target for the development of novel treatments for these prevalent and debilitating conditions. This compound, also identified as Compound C, has emerged from discovery efforts as a potent inhibitor of this enzyme.
Discovery of this compound
The discovery of this compound is detailed in the international patent application WO2021211981A1. The process likely involved a multi-step approach common in modern drug discovery, beginning with the identification of a promising chemical scaffold, followed by systematic optimization of its properties.
A typical discovery workflow for a small molecule inhibitor like this compound can be conceptualized as follows:
Biological Activity
This compound has been characterized as a potent inhibitor of HSD17B13. The following table summarizes the available quantitative data for this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound C) | HSD17B13 | Enzymatic Assay | 426 | [1] |
Table 1: In Vitro Activity of this compound
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary information detailed within patent literature, a plausible synthetic strategy for compounds of this class can be inferred from the general procedures often disclosed in such documents. The synthesis would likely involve a convergent approach, building key fragments separately before combining them to form the final molecule. A generalized synthetic workflow is depicted below.
Experimental Protocols
The characterization of HSD17B13 inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the discovery and evaluation of compounds like this compound.
HSD17B13 Enzymatic Inhibition Assay (Homogeneous Luminescent Assay)
This assay is a common method for high-throughput screening and determination of inhibitor potency.
Principle: The enzymatic activity of HSD17B13 is measured by quantifying the production of NADH, a product of the dehydrogenase reaction, using a bioluminescent detection system.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate.
-
Prepare an enzyme/substrate/cofactor mix in assay buffer containing HSD17B13, β-estradiol, and NAD+.
-
Add the enzyme mix to the assay plate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Activity Assay
This assay evaluates the ability of an inhibitor to penetrate cells and engage the target in a more physiologically relevant environment.
Principle: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. The cells are then treated with a substrate, and the formation of the product is measured, typically by LC-MS/MS.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
β-estradiol (substrate)
-
Test compound
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation time.
-
Add the substrate (β-estradiol) to the cell culture medium and incubate for a defined period.
-
Remove the medium and lyse the cells.
-
Analyze the cell lysate for the concentration of the product (estrone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Signaling Pathway Context
HSD17B13 is understood to play a role in hepatic lipid metabolism. Its inhibition is hypothesized to mitigate the pathological processes leading to liver damage in diseases like NASH.
References
HSD17B13-IN-41: A Technical Guide to its Role in Lipid Metabolism for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the regulation of hepatic lipid homeostasis.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2] This has spurred the development of small molecule inhibitors targeting HSD17B13, such as HSD17B13-IN-41, to therapeutically mimic this protective genetic profile.[3]
This technical guide provides an in-depth overview of the role of HSD17B13 in lipid metabolism and the therapeutic potential of its inhibition, with a focus on the expected effects of this compound. Due to the limited publicly available data specifically for this compound, this guide incorporates preclinical data from other potent HSD17B13 inhibitors and findings from studies on HSD17B13 genetic variants to project its pharmacological impact.
Core Concepts: HSD17B13 Function and its Impact on Lipid Metabolism
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4] Its enzymatic activity involves the NAD+ dependent oxidation of various substrates, including retinol, steroids, and other bioactive lipids.[2][5] The enzyme is localized to the surface of lipid droplets within hepatocytes, placing it at a critical interface for lipid regulation.[6]
Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, suggesting a role in promoting lipid accumulation.[2] Conversely, inhibition or genetic inactivation of HSD17B13 is associated with favorable changes in hepatic lipid composition and a reduction in liver injury markers.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibitors and the effects of protective genetic variants. This data provides a framework for understanding the potential impact of this compound on lipid metabolism and liver health.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 nM (IC50) | [7] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 nM (IC50) | [7] |
| INI-822 | Human HSD17B13 | Enzymatic Assay | Low nM potency | [8] |
Table 2: In Vivo Effects of HSD17B13 Inhibition on Liver Parameters
| Intervention | Animal Model | Key Findings | Quantitative Change | Reference |
| INI-822 | Zucker rats on HFHCD¹ | Decreased ALT levels | Statistically significant decrease | [1] |
| INI-822 | Zucker obese rats on CDAA-HFD² | Increased hepatic phosphatidylcholines (PCs) | Statistically significant increase | [1][9] |
| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent decrease in plasma PCs with EPA/DHA | Data not specified | [1] |
| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent decrease in multiple HSD17B13 products | Mean ED50 of 5.6 mg/kg | [1] |
| INI-822 | Sprague-Dawley rats on CDAA-HFD² | Dose-dependent increase in monohydroxy-lipid substrates | Data not specified | [1] |
| shRNA knockdown of Hsd17b13 | High-fat diet-fed mice | Decreased serum ALT levels | Statistically significant decrease | [10] |
| shRNA knockdown of Hsd17b13 | High-fat diet-fed mice | Decreased serum triglyceride levels | Statistically significant decrease | [10] |
¹High-Fat, High-Cholesterol Diet ²Choline-Deficient, Amino Acid-Defined High-Fat Diet
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which HSD17B13 modulates lipid metabolism are still under investigation. However, current evidence points to its interaction with key regulators of lipogenesis and lipid droplet dynamics.
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism.
One key pathway involves the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[11][12] LXRα activation induces the expression of SREBP-1c, which in turn upregulates the transcription of HSD17B13.[11] HSD17B13 may then participate in a positive feedback loop by promoting the maturation of SREBP-1c, further amplifying de novo lipogenesis and contributing to lipid droplet accumulation.[2] Inhibition of HSD17B13 with a molecule like this compound is expected to disrupt this cycle.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
1. In Vitro HSD17B13 Enzymatic Assay
This protocol is designed to determine the inhibitory activity of compounds like this compound against the HSD17B13 enzyme.
-
Objective: To measure the IC50 of an inhibitor against HSD17B13.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. Cellular Lipid Droplet Accumulation Assay
This cell-based assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
-
Objective: To quantify the effect of this compound on oleic acid-induced lipid droplet formation in hepatocytes.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7).
-
Cell culture medium.
-
Oleic acid complexed to BSA.
-
Test compound (this compound).
-
Lipid droplet staining dye (e.g., Oil Red O, BODIPY 493/503).[15]
-
Formaldehyde for cell fixation.
-
Microscope with fluorescence capabilities.
-
Image analysis software.
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Induce lipid accumulation by adding oleic acid-BSA complex to the medium.
-
Co-incubate the cells with oleic acid and the test compound for 24-48 hours.
-
Wash the cells with PBS and fix with formaldehyde.
-
Stain the lipid droplets with Oil Red O or BODIPY.
-
Acquire images using a microscope.
-
Quantify the number, size, and total area of lipid droplets per cell using image analysis software.[16]
-
3. In Vivo Murine Model of NAFLD/NASH
Animal models are essential to evaluate the in vivo efficacy of HSD17B13 inhibitors.
-
Objective: To assess the therapeutic effect of this compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NAFLD.
-
Model: C57BL/6J mice on a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet.[1][5]
-
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a specialized diet for a specified number of weeks.
-
Administer the test compound (this compound) or vehicle control orally once daily.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood and liver tissue.
-
Analyze plasma for liver enzymes (ALT, AST) and lipid profiles (triglycerides, cholesterol).
-
Analyze liver tissue for:
-
Histopathology (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Triglyceride and cholesterol content.
-
Gene expression of markers for inflammation and fibrosis (e.g., TNFα, IL-6, Col1a1, α-SMA).[10]
-
Lipidomics to assess changes in specific lipid species.
-
-
Experimental and Drug Development Workflow
The development of an HSD17B13 inhibitor like this compound follows a structured workflow from target validation to clinical trials.
Caption: A generalized workflow for the development of an HSD17B13 inhibitor.
This compound, as a small molecule inhibitor of HSD17B13, holds significant promise as a therapeutic agent for NAFLD and NASH. The strong genetic validation of HSD17B13 as a target, coupled with encouraging preclinical data from other inhibitors, provides a solid rationale for its development. The expected mechanism of action involves the modulation of hepatic lipid metabolism, leading to a reduction in lipid accumulation and potentially mitigating liver inflammation and fibrosis. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other molecules in this class. Further research will be crucial to fully elucidate the specific pharmacological profile of this compound and its therapeutic potential in clinical settings.
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inipharm.com [inipharm.com]
- 9. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies - BioSpace [biospace.com]
- 10. mdpi.com [mdpi.com]
- 11. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 13. origene.com [origene.com]
- 14. enanta.com [enanta.com]
- 15. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 16. rupress.org [rupress.org]
HSD17B13 Inhibition by HSD17B13-IN-41: A Novel Therapeutic Strategy for Liver Disease Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including steatohepatitis, fibrosis, and cirrhosis. This protective effect has spurred the development of HSD17B13 inhibitors as a potential treatment for chronic liver diseases. This technical guide provides a comprehensive overview of the role of HSD17B13 in liver disease, the therapeutic potential of its inhibition, with a focus on the inhibitor HSD17B13-IN-41, and detailed experimental methodologies for its study.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes involved in the metabolism of steroids, fatty acids, and retinoids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] The protein localizes to the surface of lipid droplets within hepatocytes and is implicated in hepatic lipid metabolism and the progression of liver injury.[3][4]
The primary mechanisms through which HSD17B13 is thought to contribute to liver disease progression include its retinol dehydrogenase (RDH) activity and its influence on pyrimidine catabolism.[1][5][6] HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a process linked to the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[1][2][5] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by decreasing pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[7][8][9][10]
This compound and Other Inhibitors: Preclinical Efficacy
The therapeutic potential of targeting HSD17B13 has been demonstrated in preclinical models of MASH. Several small molecule inhibitors and RNA interference (RNAi) therapeutics are in development. While specific data for this compound is emerging, the broader class of HSD17B13 inhibitors has shown promising results.
| Inhibitor | Assay/Model | Key Findings | Reference |
| M-5475 | CDAA-HFD Mouse Model of MASH | - Reduced plasma ALT levels- Significantly reduced liver hydroxyproline levels- Reduced fibrosis stage | [11] |
| Enanta Compound 26 | CDAA-HFD Mouse Model of MASH | - Significantly reduced hepatic collagen- Significantly reduced TGFB2 and fibronectin expression | [12] |
| BI-3231 | Human HSD17B13 Enzymatic Assay | - IC50 = 1.4 ± 0.7 μM (estradiol as substrate)- IC50 = 2.4 ± 0.1 μM (retinol as substrate) | [13] |
| HSD17B13-IN-23 | HSD17B13 Enzymatic Assay | - IC50 < 0.1 μM (estradiol as substrate)- IC50 < 1 μM (Leukotriene B3 as substrate) | [14] |
| Inipharm Compound | LC/MS-based Estrone Detection Assay | - IC50 ≤ 0.1 µM | [15] |
| Compound 32 | HSD17B13 Enzymatic Assay | - IC50 = 2.5 nM | [16] |
Experimental Protocols
HSD17B13 Enzymatic Activity Assays
3.1.1. Retinol Dehydrogenase (RDH) Activity Assay [17]
-
Cell Culture and Transfection: Seed HEK293 cells one day prior to transfection. Transiently transfect cells in triplicate with plasmids encoding HSD17B13, a mutant version, or an empty vector.
-
Substrate Incubation: Add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v). Incubate the cells for 6 to 8 hours.
-
Metabolite Extraction and Analysis: Following incubation, collect the cell culture medium and lyse the cells. Extract retinoids from both the medium and cell lysates. Analyze the conversion of retinol to retinaldehyde using high-performance liquid chromatography (HPLC) or mass spectrometry.
3.1.2. hHSD17B13 Enzyme Inhibition Assay (FAC beta-estradiol) [18]
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant human HSD17B13 enzyme, NAD+ as a cofactor, and beta-estradiol as the substrate.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and incubate for a defined period at a controlled temperature. Terminate the reaction.
-
Detection: Measure the amount of product (estrone) formed or the amount of NADH generated. This can be done using methods like mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo assay).
-
IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of HSD17B13 activity (IC50).
Animal Model of MASH: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)[11][19][20][21][22][23]
-
Animal Strain: Use C57BL/6J mice.
-
Diet: Feed mice a CDAA-HFD to induce MASH. This diet is deficient in choline and contains L-amino acids and a high fat content.
-
Disease Induction: Disease progression with features of MASH and fibrosis typically develops over several weeks (e.g., 6-20 weeks).
-
Therapeutic Intervention: Administer the HSD17B13 inhibitor (e.g., orally) to the mice for a specified duration. Include a vehicle-treated control group.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
Assessment of Liver Fibrosis
3.3.1. Sirius Red Staining [8][19][20][21][22]
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-6 µm thick sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Incubate sections with Picro-Sirius red solution for 1 hour.
-
Washing and Dehydration: Rinse sections in an acetic acid solution and then dehydrate through graded ethanol.
-
Mounting and Visualization: Clear with xylene and mount with a permanent mounting medium. Visualize collagen fibers (which stain red) using light microscopy. For enhanced visualization and quantification of collagen fiber types, polarized light microscopy can be used.
-
Quantification: Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
3.3.2. Liver Hydroxyproline Assay [3][23][24][25][26]
-
Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6 N HCl at 110-120°C for 16-18 hours.
-
Neutralization and Oxidation: Neutralize the hydrolysate and then oxidize the hydroxyproline using Chloramine-T solution.
-
Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.
-
Spectrophotometry: Measure the absorbance of the solution at approximately 560 nm.
-
Quantification: Determine the hydroxyproline content by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of liver tissue.
Assessment of Hepatic Steatosis
3.4.1. Histological Analysis (H&E Staining)
-
Tissue Preparation and Staining: Prepare paraffin-embedded liver sections as for Sirius Red staining. Stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: Examine the sections under a microscope to assess the presence and extent of lipid droplets within hepatocytes.
-
Quantitative Analysis: Quantify the percentage of hepatocytes containing lipid droplets. This can be done semi-quantitatively by a pathologist or using image analysis software to measure the area of lipid droplets relative to the total hepatocyte area.[27]
3.4.2. Non-invasive Imaging Techniques [4][7][28][29]
-
Magnetic Resonance Imaging (MRI)-based Proton Density Fat Fraction (PDFF): Considered the non-invasive gold standard for quantifying hepatic steatosis.
-
Quantitative Ultrasound (QUS): Techniques such as measuring the attenuation coefficient can provide a quantitative assessment of liver fat.
-
Computed Tomography (CT): Liver attenuation values can be used to estimate the degree of steatosis.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Liver Disease
Caption: HSD17B13 signaling pathway in liver disease.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a promising and genetically validated strategy for the treatment of MASH and the prevention of liver fibrosis. The development of potent and selective inhibitors like this compound offers a novel therapeutic avenue for a disease with significant unmet medical need. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of HSD17B13-targeted therapies. Further research will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition in clinical settings.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brl.uiuc.edu [brl.uiuc.edu]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Hepatic Steatosis Using Advanced Imaging Techniques: Focusing on New Quantitative Ultrasound Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 12. drughunter.com [drughunter.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.8. Sirius Red Staining [bio-protocol.org]
- 20. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 21. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sirius Red staining of murine tissues [protocols.io]
- 23. pubcompare.ai [pubcompare.ai]
- 24. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 25. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative assessment of fibrosis and steatosis in liver biopsies from patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.rsna.org [pubs.rsna.org]
- 29. Quantitative Assessment of Liver Fat with Magnetic Resonance Imaging and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 as a Therapeutic Target in Nonalcoholic Fatty Liver Disease (NAFLD): A Technical Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1] Despite its prevalence, there are currently no approved pharmacological therapies for NAFLD/NASH.[2][3] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to NASH and a lower incidence of advanced liver disease.[1][4] This guide provides an in-depth overview of the validation of HSD17B13 as a target for NAFLD, focusing on its molecular function, preclinical evidence, and the experimental methodologies crucial for the evaluation of therapeutic inhibitors like HSD17B13-IN-41.
Introduction to HSD17B13 in NAFLD
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[5][6] Functionally, HSD17B13 is implicated in several metabolic pathways, including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[4][7] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting the cellular phenotype of steatosis.[1][8] Conversely, naturally occurring loss-of-function genetic variants, such as rs72613567, result in a truncated and inactive protein, which confers protection against the entire spectrum of chronic liver diseases, including NAFLD, alcoholic liver disease, and viral hepatitis-related cirrhosis.[6][9] This strong human genetic evidence forms the cornerstone of HSD17B13 target validation.
Molecular Mechanism and Signaling Pathways
The precise enzymatic function and downstream signaling of HSD17B13 are areas of active investigation. Current evidence points to several interconnected pathways through which HSD17B13 contributes to NAFLD pathogenesis.
-
Lipid Metabolism: HSD17B13 is localized to the surface of lipid droplets and appears to regulate lipid homeostasis.[10] It has been proposed to influence lipogenesis through a positive feedback loop with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[1][8] The expression of HSD17B13 is induced by Liver X Receptor α (LXRα) via SREBP-1c.[1][8]
-
Retinol Metabolism: HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][8] Dysregulation of retinoid signaling is linked to liver inflammation and fibrosis. Loss-of-function variants of HSD17B13 lack this enzymatic activity, which may alter retinoid homeostasis in a hepatoprotective manner.[1][11]
-
Inflammation and Fibrosis: Recent studies suggest that HSD17B13 activity in hepatocytes can promote the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[3][12] This may be mediated through paracrine signaling involving Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[12][13] Furthermore, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates signaling pathways that increase fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[14]
Preclinical Target Validation
The validation of HSD17B13 as a drug target relies on preclinical studies using both in vitro and in vivo models that recapitulate key aspects of NAFLD. Inhibition of HSD17B13, either genetically (e.g., using siRNA/shRNA) or pharmacologically (using a small molecule inhibitor like this compound), is hypothesized to ameliorate the signs of liver injury.
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from studies investigating the role of HSD17B13 in NAFLD, demonstrating the protective effects of its inhibition or loss-of-function.
| Model System | Intervention | Key Finding | Quantitative Result | Reference |
| NAFLD Patients | Genetic Variant (rs72613567) | Reduced risk of NASH cirrhosis | Homozygotes: 49% reduced risk | [1] |
| Human Hepatocytes (L02) | HSD17B13 Overexpression | Increased inflammatory markers | IL-6 mRNA levels significantly increased | [3] |
| High-Fat Diet (HFD) Mouse Model | shRNA-mediated HSD17B13 knockdown | Reduced serum ALT levels | Significant decrease vs. HFD control | [3] |
| High-Fat Diet (HFD) Mouse Model | shRNA-mediated HSD17B13 knockdown | Improved liver histology | Marked reduction in steatosis and fibrosis | [3] |
| High-Fat Diet (HFD) Mouse Model | Adenovirus-mediated HSD17B13 overexpression | Increased liver lipid accumulation | Accelerated lipid droplet biogenesis | [6] |
| Human Liver Tissue | NAFLD vs. Healthy | HSD17B13 Expression | 5.9-fold higher in NAFLD patients | [8] |
Experimental Protocols
Detailed methodologies are critical for the robust evaluation of HSD17B13 inhibitors.
4.2.1 In Vitro Hepatocyte Steatosis Assay
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in appropriate media.
-
Induction of Steatosis: Treat cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 0.5-1.0 mM) for 24-48 hours to induce lipid accumulation.
-
Inhibitor Treatment: Co-incubate cells with the steatosis-inducing media and varying concentrations of the HSD17B13 inhibitor (e.g., this compound) or a vehicle control.
-
Lipid Accumulation Analysis:
-
Oil Red O Staining: Fix cells with 4% paraformaldehyde, stain with a filtered Oil Red O solution, and wash. Elute the stain with isopropanol and measure the absorbance at ~500 nm.
-
Nile Red Staining: Stain live or fixed cells with Nile Red and quantify neutral lipid content using fluorescence microscopy or a plate reader.
-
-
Data Analysis: Determine the IC50 of the inhibitor for reducing lipid accumulation. Assess cell viability concurrently using an MTT or similar assay to rule out cytotoxicity.
4.2.2 In Vivo Diet-Induced NAFLD/NASH Mouse Model
-
Animal Model: Use C57BL/6J mice, which are susceptible to diet-induced metabolic disease.
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) or a diet high in fat, fructose, and cholesterol (e.g., Western diet) for 12-24 weeks to induce NAFLD/NASH.
-
Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle control to a cohort of mice via an appropriate route (e.g., oral gavage) daily for the last 4-8 weeks of the diet regimen.
-
Endpoint Analysis:
-
Serum Biochemistry: Collect blood at termination and measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury. Measure serum triglycerides and cholesterol.
-
Liver Histology: Harvest livers, fix in formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red or Masson's Trichrome staining to quantify fibrosis.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Tgf-b1).
-
-
Statistical Analysis: Compare the inhibitor-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Experimental and Drug Development Workflow
The validation of HSD17B13 as a target and the progression of an inhibitor towards clinical development follows a structured workflow.
Conclusion and Future Directions
The convergence of strong human genetic data and supportive preclinical evidence firmly establishes HSD17B13 as a high-value therapeutic target for NAFLD and NASH.[1][7][15] The hepatocyte-specific expression of HSD17B13 suggests that its inhibition may offer a liver-targeted therapy with a favorable safety profile.[2][10] The development of potent and selective small molecule inhibitors, exemplified by research compounds like this compound, is a critical next step.[16][17]
Future research should focus on elucidating the complete enzymatic functions of HSD17B13, further defining its role in the crosstalk between hepatocytes and other liver cell types, and advancing therapeutic candidates into clinical trials. The robust validation of HSD17B13 provides a promising pathway toward a much-needed therapy for the millions of patients affected by NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 8. escholarship.org [escholarship.org]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
HSD17B13-IN-41: A Potential Therapeutic Agent for Chronic Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to more severe forms of liver damage like fibrosis and cirrhosis.[4][5] This has spurred the development of small molecule inhibitors targeting HSD17B13, with the aim of replicating this protective effect pharmacologically. HSD17B13-IN-41 is a novel inhibitor of HSD17B13, identified as "Compound C" in patent literature, and is under investigation for its potential in treating liver and metabolic diseases.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols.
Core Data Summary
While specific preclinical data for this compound is limited in publicly accessible literature, information from its patent reference and vendor specifications provide initial insights. It is important to note that the biological activity data from commercial vendors may not always be independently verified and should be treated with caution.
Table 1: Quantitative Data for this compound and Comparative Compounds
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | HSD17B13 | 426* | Estrogenic activity (E2 formation) in T47D cells | [6] |
| BI-3231 | hHSD17B13 | 1 | Enzymatic Assay | [7] |
| INI-822 | HSD17B13 | Not Disclosed | - | [8][9] |
| Samjin Cpd 30 | HSD17B13 | ≤ 300 | Luminescent Assay | [10] |
*Note: The IC50 value for this compound provided by a commercial vendor is associated with an assay for estrogenic activity, which may not be representative of its direct inhibitory effect on HSD17B13. Further validation is required.
Mechanism of Action and Signaling Pathway
HSD17B13 is understood to play a role in hepatic lipid metabolism.[2][3][9] Overexpression of HSD17B13 is associated with increased lipid droplet accumulation in the liver.[11] The enzyme is thought to be involved in the metabolism of various lipid species, including steroids and retinoids.[4][12] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function genetic variants, thereby reducing liver inflammation and fibrosis. The precise signaling pathway through which HSD17B13 exerts its effects is still under investigation, but it is known to be a NAD+-dependent enzyme located on the surface of lipid droplets.[13]
Caption: Proposed mechanism of this compound action in hepatocytes.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the literature for other HSD17B13 inhibitors, the following are representative methodologies that would be employed to characterize this compound.
Recombinant HSD17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound on the HSD17B13 enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
-
Principle: The enzymatic activity of HSD17B13 can be quantified by measuring the production of NADH, a co-product of the dehydrogenase reaction, using a luminescent assay (e.g., NAD-Glo™ Assay).
-
Materials:
-
Recombinant human HSD17B13 enzyme.
-
Substrate (e.g., β-estradiol or retinol).
-
Cofactor: NAD+.
-
This compound (or other test compounds).
-
Assay buffer (e.g., Tris-HCl with BSA and a detergent).
-
NAD-Glo™ Assay reagent.
-
384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Activity Assay
This assay assesses the ability of the compound to inhibit HSD17B13 within a cellular context.
-
Objective: To determine the cellular potency of this compound.
-
Principle: Measure the conversion of a substrate to its product by HSD17B13 in cells overexpressing the enzyme. The substrate and product can be quantified by mass spectrometry.[14]
-
Materials:
-
Procedure:
-
Seed HSD17B13-expressing HEK293 cells in a multi-well plate.
-
After cell attachment, treat the cells with various concentrations of this compound for a predetermined time.
-
Add the substrate to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).[15]
-
Collect the cell culture supernatant or cell lysate.
-
Extract the substrate and its metabolite.
-
Quantify the levels of the substrate and its product using a validated LC-MS/MS method.
-
Calculate the percent inhibition of product formation at each concentration of the inhibitor and determine the cellular IC50.
-
In Vivo Efficacy in a NASH Mouse Model
Animal models are crucial for evaluating the therapeutic potential of a drug candidate in a physiological setting.
-
Objective: To assess the efficacy of this compound in a preclinical model of NASH.
-
Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH mouse model, which recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.[14][16] Other models include high-fat diet (HFD) induced obese mice.[1]
-
Procedure:
-
Induce NASH in mice by feeding them a CDAHFD for a specified number of weeks.
-
Once the disease phenotype is established, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally or via another appropriate route at different dose levels for a defined treatment period.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum biomarkers of liver injury (e.g., ALT, AST).
-
Perform histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Quantify liver triglycerides and gene expression of inflammatory and fibrotic markers.
-
Evaluate the dose-dependent effects of this compound on these parameters.
-
Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion
This compound represents a promising small molecule inhibitor for a genetically validated target in chronic liver disease. While specific and detailed public data on this particular compound remains limited, the established role of HSD17B13 in the pathogenesis of NASH provides a strong rationale for its development. The experimental protocols outlined in this guide, based on standard methodologies for characterizing HSD17B13 inhibitors, provide a framework for its further evaluation. As more data on this compound and other molecules in its class become available, a clearer picture of their therapeutic potential will emerge, hopefully leading to new treatment options for patients with debilitating liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 10. Samjin Pharmaceutical patents new compounds for MASH | BioWorld [bioworld.com]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. enanta.com [enanta.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phoenixbio.com [phoenixbio.com]
HSD17B13 Enzyme Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This enzyme, predominantly expressed in hepatocytes and associated with lipid droplets, is implicated in hepatic lipid metabolism.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease and a lower likelihood of progression from simple steatosis to more severe liver pathologies.[3][4] This protective genetic evidence has catalyzed the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating this phenotype for the treatment of liver disorders.[5][6]
This technical guide provides an in-depth overview of HSD17B13 inhibitors for research and development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathway.
Data Presentation: HSD17B13 Inhibitor Potency
The following table summarizes the in vitro potency of selected HSD17B13 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound/Company | Target Species | IC50 (nM) | Assay Substrate | Reference(s) |
| BI-3231 | Human | 1 | Estradiol | [1][2][3] |
| Mouse | 13 | Estradiol | [1][3] | |
| AstraZeneca Compound 1 | Human (recombinant) | 53 | Not Specified | [7] |
| Human (HEK-293S cells) | 50 | Estradiol | [7] | |
| AstraZeneca Compound 2 | Human (recombinant) | 44 | Not Specified | [7] |
| Human (HEK-293S cells) | 210 | Estradiol | [7] | |
| AstraZeneca Compound 3 | Human (recombinant) | 22 | Not Specified | [8] |
| Human (HEK-293S cells) | 37 | Estradiol | [8] | |
| Enanta Compound 1 (EP-036332) | Human | 14 | Not Specified | [9] |
| Mouse | 2.5 | Not Specified | [9] | |
| Enanta Compound 2 (EP-040081) | Human | 79 | Not Specified | [9] |
| Mouse | 74 | Not Specified | [9] | |
| Inipharm Compound | Human (His-tagged) | ≤ 100 | Estrone | [10] |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of HSD17B13 inhibitors using a purified enzyme system.
Objective: To measure the IC50 value of a test compound against recombinant HSD17B13.
Materials:
-
Purified, recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compounds dissolved in DMSO
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
Microplate reader for luminescence or mass spectrometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer and the purified HSD17B13 enzyme.
-
Add the test compound dilutions to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
Incubate the reaction for a specific time (e.g., 1-4 hours) at room temperature.
-
Stop the reaction (method dependent on the detection system).
-
Quantify the reaction product or the remaining substrate. For luminescence-based assays like NAD(P)H-Glo™, add the detection reagent and measure the luminescent signal, which is proportional to the amount of NADH produced.[8] For mass spectrometry-based assays, the conversion of substrate to product is directly measured.[7]
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and plot the data to determine the IC50 value using a suitable software.
Cell-Based Lipotoxicity Assay
This protocol describes a cell-based assay to evaluate the protective effect of HSD17B13 inhibitors against fatty acid-induced cell stress.
Objective: To assess the ability of a test compound to mitigate palmitic acid-induced lipotoxicity in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
Palmitic acid
-
Test compounds dissolved in DMSO
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
-
Reagents for quantifying intracellular triglycerides (e.g., Triglyceride-Glo™ Assay)
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Induce lipotoxicity by adding palmitic acid to the cell culture medium.[10]
-
Co-incubate the cells with the test compound and palmitic acid for a defined duration (e.g., 24-48 hours).
-
Assess cell viability using a standard method like the MTT assay.
-
In parallel plates, lyse the cells and measure the intracellular triglyceride content.[11]
-
Analyze the data to determine the dose-dependent effect of the inhibitor on protecting cells from lipotoxicity and reducing triglyceride accumulation.
In Vivo HSD17B13 Knockdown Mouse Model of NAFLD
This protocol provides a general framework for evaluating the therapeutic effect of HSD17B13 inhibition in a preclinical mouse model of NAFLD.
Objective: To investigate the impact of reducing HSD17B13 expression on the development of high-fat diet-induced hepatic steatosis and fibrosis in mice.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Adeno-associated virus (AAV) vector expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) or a control shRNA.
-
Standard laboratory equipment for animal handling, injection, and tissue collection.
Procedure:
-
Acclimate mice to the facility and provide a standard chow diet.
-
Induce NAFLD by feeding the mice a high-fat diet for a specified period (e.g., 6-12 weeks).[12]
-
Administer the AAV8-shHsd17b13 or control AAV vector via a single tail vein injection to achieve liver-specific knockdown of Hsd17b13.[13][14]
-
Continue the high-fat diet for a further period to allow for the development of the disease phenotype and the therapeutic effect of the knockdown.
-
At the end of the study, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST) and metabolic parameters.
-
Euthanize the mice and harvest the livers for histological analysis (H&E staining for steatosis, Sirius Red staining for fibrosis), gene expression analysis of fibrotic and inflammatory markers, and lipidomic analysis.[9][13]
Signaling Pathways and Experimental Workflows
dot
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression. dot
Caption: A typical workflow for the discovery and validation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors is rapidly advancing, with several candidates demonstrating efficacy in preclinical models. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this dynamic field. Further investigation into the precise molecular functions of HSD17B13 will continue to refine therapeutic strategies and enhance our understanding of liver pathophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the HSD17B13 Inhibitor: HSD17B13-IN-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of HSD17B13-IN-41, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for a range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the chemical structure, mechanism of action, and relevant experimental data for this compound, alongside methodologies for assessing its activity.
Core Compound Data
This compound has been identified as a significant inhibitor of the HSD17B13 enzyme. While detailed peer-reviewed publications on this specific molecule are not extensively available, its fundamental properties and inhibitory activity have been reported by chemical suppliers.
| Property | Value |
| Compound Name | This compound |
| Chemical Name | 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol |
| CAS Number | 1122660-25-6 |
| Molecular Formula | C₁₇H₁₄O₂S |
| Molecular Weight | 282.36 g/mol |
| Reported IC₅₀ | <50 nM |
Structural Information
The chemical structure of this compound is characterized by a central thiophene ring linking two substituted phenol groups.
Methodological & Application
Application Notes and Protocols for HSD17B13-IN-41 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[4][5][6] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[3][7] HSD17B13-IN-41 is a chemical inhibitor of HSD17B13, serving as a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[7]
These application notes provide a detailed protocol for an in vitro biochemical assay to evaluate the inhibitory activity of this compound and similar compounds.
Signaling Pathway and Experimental Workflow
The enzymatic activity of HSD17B13 involves the conversion of substrates in an NAD+ dependent manner.[8][9] A common in vitro assay measures the production of NADH, which can be quantified using a luminescent biosensor. The general workflow for assessing the inhibitory potential of this compound involves combining the recombinant HSD17B13 enzyme, its substrate, and NAD+ in the presence of varying concentrations of the inhibitor. The resulting NADH production is then measured to determine the extent of inhibition.
HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][10] This function is dependent on its localization to lipid droplets.[10]
Quantitative Data Summary
The inhibitory activity of this compound and other compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Substrate | IC50 (nM) |
| This compound | HSD17B13 | Estradiol | 426[7] |
| BI-3231 | HSD17B13 | Estradiol | 24 |
| BI-3231 | HSD17B13 | Leukotriene B4 | 33 |
Note: Data for BI-3231 is provided for comparative purposes and was obtained from publicly available literature.
Experimental Protocols
Biochemical Assay for HSD17B13 Inhibition
This protocol is adapted from established methods for measuring HSD17B13 activity.[8][9]
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (or other suitable substrate like Leukotriene B4)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
DMSO
-
NAD-Glo™ Luciferase Assay System (or similar NADH detection kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in DMSO. For an 11-point curve, a 3-fold dilution series starting from 10 mM is recommended.
-
Prepare control wells containing only DMSO (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions and controls into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant HSD17B13 enzyme in assay buffer to the desired final concentration (e.g., 50-100 nM).[8]
-
Add the diluted enzyme solution to each well containing the test compounds and controls.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Reaction Incubation:
-
Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
NADH Detection:
-
Prepare the NADH detection reagent according to the manufacturer's instructions (e.g., NAD-Glo™).
-
Add the detection reagent to all wells.
-
Incubate as recommended by the manufacturer (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This document provides a framework for the in vitro evaluation of this compound. The detailed protocol for the biochemical assay, along with the summarized quantitative data and pathway diagrams, offers a comprehensive resource for researchers investigating the therapeutic potential of HSD17B13 inhibition. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the characterization of HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enanta.com [enanta.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitors in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to NASH and its more severe complications, including cirrhosis and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating this protective effect.[3][4]
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[6][7] While its precise physiological function is still under investigation, it is believed to play a role in lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis.[6] One proposed mechanism involves the modulation of pyrimidine catabolism. Studies have shown that HSD17B13 knockdown in mice is associated with decreased pyrimidine breakdown, which may contribute to the observed protection against liver fibrosis.[8][9]
Figure 1: Proposed mechanism of HSD17B13 inhibition in NASH.
Experimental Protocols for NASH Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of HSD17B13 inhibitors. Diet-induced models are commonly used as they mimic the metabolic and histological features of human NASH.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Model
This model is known to induce robust steatohepatitis and fibrosis.
Protocol:
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Acclimation: Acclimate mice for at least one week to the housing facility with ad libitum access to standard chow and water.
-
Diet Induction:
-
Switch the diet of the experimental group to a CDAAHF diet (e.g., A16092201, Research Diets Inc.).
-
Maintain a control group on a standard chow diet.
-
-
HSD17B13 Inhibitor Administration:
-
Based on preclinical data for compounds like EP-037429, a prodrug approach may be necessary to achieve adequate exposure of the active inhibitor (e.g., EP-036332).[5]
-
Prepare the inhibitor formulation (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Administer the inhibitor or vehicle control orally (e.g., via gavage) once or twice daily. The dosing regimen should be determined by pharmacokinetic studies.
-
-
Study Duration: Typically 8-16 weeks to allow for the development of significant fibrosis.
-
Endpoints and Analysis:
-
Weekly: Monitor body weight and food consumption.
-
End of Study:
-
Collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Harvest livers for weight, histology (H&E for NAFLD Activity Score - NAS, and Sirius Red for fibrosis), and gene/protein expression analysis of markers for inflammation, injury, and fibrosis (e.g., TNF-α, IL-6, Collagen-1a1).
-
Conduct transcriptomic and lipidomic analyses on liver tissue to understand the molecular effects of HSD17B13 inhibition.
-
-
Figure 2: Experimental workflow for the CDAAHF NASH model.
Gubra-Amylin NASH (GAN) Diet Model
This model, which is high in fat, fructose, and cholesterol, also effectively induces NASH and fibrosis, often in a shorter timeframe, particularly in older mice.[10]
Protocol:
-
Animals: Male C57BL/6J mice, consider using aged mice (e.g., 52 weeks old) for accelerated fibrosis development.[10]
-
Acclimation: Standard one-week acclimation period.
-
Diet Induction:
-
Provide the GAN diet (e.g., D09100310, Research Diets Inc.) to the experimental group.
-
A control group should receive a matched standard diet.
-
-
Inhibitor Administration: Follow a similar protocol as described for the CDAAHF model, with appropriate vehicle and dosing schedule.
-
Study Duration: 12-21 weeks, depending on the age of the mice and the desired severity of fibrosis.[10]
-
Endpoints and Analysis: Similar to the CDAAHF model, including serum biochemistry, liver histology (NAS and fibrosis scoring), and molecular analyses.
Data Presentation of Expected Outcomes
The following tables summarize hypothetical but expected quantitative data based on published results for potent HSD17B13 inhibitors in preclinical NASH models.
Table 1: Serum Biochemistry
| Group | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) |
| Chow + Vehicle | 35 ± 5 | 50 ± 8 | 80 ± 10 |
| NASH Diet + Vehicle | 150 ± 20 | 200 ± 25 | 120 ± 15 |
| NASH Diet + this compound | 90 ± 15 | 120 ± 20 | 95 ± 12* |
*p < 0.05 compared to NASH Diet + Vehicle. Data are presented as mean ± SEM.
Table 2: Liver Histology
| Group | NAFLD Activity Score (NAS) | Fibrosis Stage |
| Chow + Vehicle | 0.5 ± 0.2 | 0 |
| NASH Diet + Vehicle | 5.5 ± 0.8 | 2.5 ± 0.5 |
| NASH Diet + this compound | 3.0 ± 0.6 | 1.0 ± 0.3 |
*p < 0.05 compared to NASH Diet + Vehicle. Data are presented as mean ± SEM.
Table 3: Liver Gene Expression (Fold Change vs. Chow)
| Gene | NASH Diet + Vehicle | NASH Diet + this compound |
| Col1a1 | 8.0 ± 1.2 | 3.5 ± 0.8 |
| Tnf-α | 5.0 ± 0.9 | 2.5 ± 0.5 |
| Il-6 | 4.5 ± 0.7 | 2.0 ± 0.4* |
*p < 0.05 compared to NASH Diet + Vehicle. Data are presented as mean ± SEM.
Conclusion
The pharmacological inhibition of HSD17B13 represents a promising therapeutic strategy for NASH. The protocols outlined in this document, based on established diet-induced animal models, provide a framework for the preclinical evaluation of HSD17B13 inhibitors like this compound. Consistent with findings for other HSD17B13 inhibitors, it is anticipated that successful candidates will demonstrate an ability to reduce liver injury, inflammation, and fibrosis in these models.[5] Careful selection of the animal model and relevant endpoints is crucial for a robust assessment of therapeutic efficacy.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis | PLOS One [journals.plos.org]
Application Notes and Protocols for HSD17B13-IN-41 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for these conditions. HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5]
HSD17B13-IN-41 is a small molecule inhibitor of HSD17B13 and serves as a valuable tool for studying the enzyme's role in cellular processes and for evaluating the therapeutic potential of its inhibition.[6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on assays to assess its impact on HSD17B13 activity and lipid accumulation in hepatocytes.
Compound Information and Handling
This compound is a potent inhibitor of HSD17B13. While specific solubility data for this compound is not widely published, similar compounds are typically soluble in dimethyl sulfoxide (DMSO).[7][8]
-
Solubility and Storage: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM. Store the stock solution at -20°C or -80°C for long-term stability. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in cell culture medium for each experiment.
Data Presentation: In Vitro Activity of HSD17B13 Inhibitors
The following table summarizes the in vitro activity of various HSD17B13 inhibitors, providing a reference for expected potency.
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| This compound | HSD17B13 | Not Specified | Not Specified | Not Specified | [6] |
| BI-3231 | Human HSD17B13 | Enzymatic | IC50 = 1 nM | Purified Enzyme | [7] |
| Mouse HSD17B13 | Enzymatic | IC50 = 13 nM | Purified Enzyme | [7] | |
| Human HSD17B13 | Cellular | IC50 = Double-digit nM | HEK293 cells | [9][10] | |
| HSD17B13-IN-79 | HSD17B13 | Estradiol Conversion | IC50 ≤ 0.1 µM | Not Specified | [11] |
| Antisense Oligonucleotide | Mouse Hsd17b13 | Gene Expression | IC50 = 29 nM (72h) | Primary Mouse Hepatocytes | [12] |
Experimental Protocols
Protocol 1: Induction of Cellular Steatosis in Hepatocytes
This protocol describes the induction of lipid accumulation (steatosis) in hepatocyte cell lines such as HepG2 or Huh-7, creating an in vitro model of NAFLD.
Materials:
-
HepG2 or Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HepG2 or Huh-7 cells in the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a stock solution of oleic acid (e.g., 100 mM in ethanol).
-
Prepare a 10% BSA solution in serum-free medium.
-
To create the complex, slowly add the oleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 0.5-1 mM oleic acid). This complex enhances the solubility and delivery of the fatty acid to the cells.[13]
-
-
Induction of Steatosis:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the oleic acid-BSA complex-containing medium to the cells.
-
Incubate the cells for 16-24 hours to induce lipid droplet formation.[13]
-
Protocol 2: Assessment of this compound on Lipid Accumulation
This protocol details how to treat steatotic hepatocytes with this compound and quantify the resulting changes in lipid droplet accumulation.
Materials:
-
Steatotic hepatocytes (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Lipid droplet staining solution (BODIPY 493/503 or Nile Red)
-
Hoechst 33342 or DAPI for nuclear staining
-
Formaldehyde or paraformaldehyde for cell fixation
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the oleic acid-containing medium. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments, with further optimization as needed.[10]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treat the steatotic cells with the this compound dilutions for 24-72 hours. The optimal treatment duration should be determined empirically.[12]
-
-
Staining of Lipid Droplets:
-
BODIPY 493/503 Staining:
-
Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS.
-
Wash the cells twice with PBS.
-
Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
-
Nile Red Staining:
-
Prepare a 1 µg/mL working solution of Nile Red in PBS.
-
Wash the cells twice with PBS.
-
Add the Nile Red staining solution and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
-
Nuclear Staining and Fixation:
-
Incubate cells with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) for 10-15 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope with appropriate filter sets for the chosen dyes (e.g., green for BODIPY, red for Nile Red, and blue for nuclear stain).
-
Quantify the lipid droplet content by measuring the fluorescence intensity of the lipid stain per cell.[14] Image analysis software can be used to segment the cells based on the nuclear stain and measure the corresponding lipid droplet fluorescence.
-
Protocol 3: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol describes a method to measure the enzymatic activity of HSD17B13 in cells by quantifying the conversion of retinol to retinaldehyde and assessing the inhibitory effect of this compound.
Materials:
-
HEK293 cells overexpressing HSD17B13 (stable or transient transfection)
-
This compound stock solution (in DMSO)
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis or a commercial retinol dehydrogenase activity assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-HSD17B13 cells in 6-well or 12-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for 1-2 hours.
-
-
Substrate Addition:
-
Add all-trans-retinol to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 4-8 hours at 37°C.[5]
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant and lyse the cells.
-
Extract the retinoids from the supernatant and cell lysate using an organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC analysis.
-
-
Quantification of Retinaldehyde:
-
Analyze the samples by reverse-phase HPLC with UV detection to separate and quantify retinol and retinaldehyde.
-
Calculate the percentage of retinol converted to retinaldehyde in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of HSD17B13 in lipid metabolism and its inhibition.
Caption: Workflow for evaluating this compound's effect on lipid accumulation.
Caption: Workflow for the cell-based HSD17B13 retinol dehydrogenase activity assay.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 11. HSD17B13-IN-79 | 17β-HSD | 2770246-31-4 | Invivochem [invivochem.com]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of the murine lipid droplet-associated proteome during diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-41 Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][4] The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, making it an attractive therapeutic target for the development of novel inhibitors.[4][7] HSD17B13-IN-41 is an inhibitor of HSD17B13 and serves as a valuable tool for studying the enzyme's role in liver pathology.[8] This document provides detailed protocols for analyzing the dose-response relationship of this compound using both biochemical and cell-based assays.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides comparative data for other known HSD17B13 inhibitors to offer a broader context for its potency.
| Compound | Assay Type | Substrate | IC50 | Ki | Cell-Based IC50 | Reference |
| This compound | Estrogenic activity in human T47D cells | E1 | 426 nM | - | - | MedchemExpress |
| BI-3231 | Enzymatic (human) | Estradiol | - | - | Double-digit nM | [1] |
| BI-3231 | Enzymatic (mouse) | Estradiol | - | - | - | [1] |
| Compound 1 (BI-3231 precursor) | Enzymatic (human) | Estradiol | 1.4 ± 0.7 µM | - | Moderate activity | [1] |
| Compound 1 (BI-3231 precursor) | Enzymatic (human) | Retinol | 2.4 ± 0.1 µM | - | - | [1] |
| Compound 32 | Enzymatic | Not Specified | 2.5 nM | - | - | [9] |
| Sulfonamide Inhibitor 1 | Biochemical | Not Specified | 200 nM | - | - | [10] |
| Sulfonamide Inhibitor 2 | Biochemical | Not Specified | 770 nM | - | - | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 and the general workflow for dose-response curve analysis.
Caption: HSD17B13 signaling in hepatocytes.
Caption: General workflow for dose-response analysis.
Experimental Protocols
Protocol 1: Biochemical Dose-Response Analysis of this compound using a Luminescence-Based Assay
This protocol describes the determination of the IC50 value of this compound against purified human HSD17B13 enzyme by measuring the production of NADH in a luminescence-based assay.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
DMSO
-
384-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Prepare a final 10-point dilution series in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of HSD17B13 enzyme solution (final concentration 50-100 nM) to each well.
-
Add 5 µL of a solution containing β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration to be optimized) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate the plate for an additional 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with the positive control (DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Dose-Response Analysis of this compound using HPLC
This protocol outlines the determination of the cellular IC50 of this compound in HEK293 cells transiently overexpressing HSD17B13 by measuring the conversion of all-trans-retinol to retinaldehyde.
Materials:
-
HEK293 cells
-
HSD17B13 expression plasmid (e.g., with a FLAG or GFP tag)
-
Empty vector plasmid (for control)
-
Lipofectamine 3000 or other suitable transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
All-trans-retinol
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
HPLC system with a UV detector
-
Normal-phase HPLC column
-
Retinaldehyde standard
-
6-well plates
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the HSD17B13 expression plasmid or an empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Inhibitor and Substrate Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Aspirate the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Add all-trans-retinol to each well to a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
-
Sample Preparation:
-
Collect the cell culture medium and lyse the cells in lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Extract retinoids from the cell lysate and/or medium using a suitable organic solvent (e.g., hexane).
-
Evaporate the organic solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate retinaldehyde from other retinoids on a normal-phase column.
-
Detect retinaldehyde using a UV detector at an appropriate wavelength (e.g., ~380 nm).
-
Quantify the amount of retinaldehyde produced by comparing the peak area to a standard curve generated with a retinaldehyde standard.
-
-
Data Analysis:
-
Normalize the retinaldehyde levels to the total protein concentration for each sample.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Liver Fibrosis with HSD17B13-IN-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[2] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of liver fibrosis.
HSD17B13-IN-41 is an inhibitor of HSD17B13 and can be utilized as a chemical probe to investigate the role of HSD17B13 in the progression of liver fibrosis.[3] This document provides detailed application notes and protocols for researchers utilizing this compound to study its effects on liver fibrosis in both in vitro and in vivo models.
This compound: A Tool for Liver Fibrosis Research
This compound, also referred to as Compound C in patent literature, is a small molecule inhibitor of HSD17B13.[3] While extensive in vivo data for this compound is not yet publicly available, its inhibitory activity against the HSD17B13 enzyme makes it a valuable tool for elucidating the enzyme's role in fibrogenesis. For comparative purposes and to provide a broader context for experimental design, data for a well-characterized HSD17B13 inhibitor, BI-3231, is also included.
Table 1: Quantitative Data for HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | HSD17B13 | 426 | [3] |
| BI-3231 | human HSD17B13 | 1 | [4] |
| BI-3231 | mouse HSD17B13 | 13 | [4] |
Signaling Pathways in Liver Fibrosis
The progression of liver fibrosis is a complex process involving the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to scar tissue formation.[5] Transforming growth factor-beta (TGF-β) is a master profibrogenic cytokine that plays a central role in this process.[6]
Caption: TGF-β signaling cascade leading to hepatic stellate cell activation and fibrosis.
HSD17B13 is thought to contribute to this process, and its inhibition is hypothesized to ameliorate liver fibrosis. The experimental workflow to investigate this involves a multi-pronged approach from in vitro enzymatic assays to in vivo animal models.
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Assays
1. HSD17B13 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against the HSD17B13 enzyme.
-
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20)
-
DMSO
-
384-well assay plates
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer.
-
Add the substrate mix to each well.
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction and measure the amount of NADH produced by adding a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Hepatic Stellate Cell (HSC) Activation Assay
This protocol assesses the effect of this compound on the activation of primary human hepatic stellate cells.
-
Materials:
-
Primary human hepatic stellate cells
-
Stellate cell growth medium (e.g., DMEM with high glucose, 10% FBS, and antibiotics)
-
Collagen I-coated culture plates
-
This compound
-
TGF-β1 (to induce activation)
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, anti-Collagen I antibody, fluorescently labeled secondary antibodies, DAPI)
-
Reagents for Western blotting or qPCR
-
Fluorescence microscope
-
-
Procedure:
-
Thaw and plate primary human hepatic stellate cells on collagen I-coated plates at a recommended seeding density (e.g., 4,000 cells/cm²).[7]
-
Allow the cells to adhere and grow for at least 12 hours before changing the medium.[7]
-
To induce activation, treat the cells with TGF-β1.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a suitable period (e.g., 24-72 hours).
-
Assess HSC activation by:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-smooth muscle actin (α-SMA) and Collagen Type I. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Western Blot or qPCR: Lyse the cells and analyze the protein or mRNA expression levels of α-SMA and COL1A1.
-
-
In Vivo Studies
1. Animal Models of Liver Fibrosis
Several mouse models can be used to induce liver fibrosis and evaluate the efficacy of this compound.
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis:
-
Administer CCl4 (e.g., intraperitoneal injection, twice weekly for 4-8 weeks) to induce chronic liver injury and fibrosis.[8]
-
-
NASH Diet-Induced Fibrosis:
-
Bile Duct Ligation (BDL):
-
Surgically ligate the common bile duct to induce cholestatic liver injury and fibrosis.[2]
-
2. In Vivo Efficacy Study Protocol (Example using CCl4 model)
-
Animals: C57BL/6 mice are commonly used.
-
Procedure:
-
Induce liver fibrosis in mice using one of the models described above.
-
Randomly assign mice to treatment groups: vehicle control and this compound at one or more dose levels.
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage). The dosing regimen for a novel compound like this compound would need to be determined based on its pharmacokinetic properties. For the representative inhibitor BI-3231, in vivo studies have been conducted, though specific anti-fibrotic efficacy studies are not yet detailed.[11][12][13]
-
Continue treatment for a predefined period.
-
At the end of the study, collect blood and liver tissue for analysis.
-
3. Assessment of Liver Fibrosis
a. Histological Analysis
-
Sirius Red Staining:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Rinse with acetic acid solution and dehydrate.
-
Clear and mount the slides.
-
Visualize collagen fibers (which stain red) under a light microscope. Quantification of the fibrotic area can be performed using image analysis software.
-
-
Masson's Trichrome Staining:
-
Prepare deparaffinized and rehydrated liver sections as above.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue solution for 5-10 minutes.
-
Rinse, dehydrate, and mount.
-
Collagen fibers will be stained blue, nuclei black, and cytoplasm red.[12]
-
b. Biochemical Analysis
-
Hydroxyproline Assay:
-
Homogenize a known weight of liver tissue.
-
Hydrolyze the tissue homogenate in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction where hydroxyproline is oxidized and then reacts with a chromogen (e.g., p-dimethylaminobenzaldehyde).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Quantify the hydroxyproline content by comparing to a standard curve. Total collagen content can be estimated from the hydroxyproline concentration.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of HSD17B13 in the progression of liver fibrosis. The protocols outlined in this document provide a comprehensive framework for characterizing the in vitro and in vivo effects of this inhibitor. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting HSD17B13 for the treatment of fibrotic liver diseases. As more data becomes available for this compound, these protocols can be further refined to optimize its application in liver fibrosis research.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of HSD17B13 Inhibitors using HSD17B13-IN-41
For Research Use Only.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making it a compelling therapeutic target for drug discovery.[2] High-throughput screening (HTS) is a critical methodology for identifying novel inhibitors of HSD17B13.[3] This document provides detailed protocols for two common HTS assays for HSD17B13 and presents data on a known inhibitor, HSD17B13-IN-41.
This compound is an inhibitor of HSD17B13 and serves as a valuable tool compound for assay development and validation in the study of liver diseases such as NAFLD and NASH.[4]
Data Presentation
The inhibitory activity of this compound has been quantified in a cell-based assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Compound | Assay System | IC50 (nM) |
| This compound | T47D cells | 426 |
| Table 1: Inhibitory Activity of this compound.[4] |
Signaling Pathway
The expression of HSD17B13 is transcriptionally regulated by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[4][5] Activation of LXRα leads to the induction of SREBP-1c, which in turn binds to the sterol regulatory element in the HSD17B13 promoter, thereby increasing its expression.[4][5] This pathway is a key component of hepatic lipid homeostasis.
Experimental Protocols
High-throughput screening for HSD17B13 inhibitors can be performed using various methodologies. Below are two detailed protocols for biochemical assays amenable to HTS.
Protocol 1: MALDI-TOF Mass Spectrometry-Based HTS Assay
This protocol is adapted from a high-throughput screen for small-molecule inhibitors of HSD17B13.[6][7]
1. Reagents and Materials:
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[7]
-
Recombinant human HSD17B13 enzyme.
-
Estradiol (substrate).
-
NAD+ (cofactor).
-
Test compounds dissolved in DMSO.
-
1536-well assay plates.
-
MALDI-TOF mass spectrometer.
2. Assay Procedure:
-
Dispense 50 nL of test compound or DMSO (as a control) into the wells of a 1536-well assay plate.
-
Add 2.5 µL of 2x concentrated recombinant human HSD17B13 enzyme in assay buffer to achieve a final concentration of 50 nM. For background wells, add 2.5 µL of assay buffer without the enzyme.
-
To initiate the enzymatic reaction, add 2.5 µL of a 2x concentrated solution of estradiol and NAD+ in assay buffer. The final concentrations should be optimized based on the enzyme kinetics (e.g., at the Km for each).
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Transfer the reaction mixture to a MALDI target plate.
-
Analyze the formation of the product (estrone) using a MALDI-TOF mass spectrometer.
-
Calculate the percent inhibition for each compound by comparing the signal in the test wells to the control wells.
Protocol 2: Luminescence-Based HTS Assay (NAD/NADH-Glo™)
This protocol utilizes a commercially available kit to measure the production of NADH, which is a product of the HSD17B13-catalyzed reaction.[8][9]
1. Reagents and Materials:
-
NAD/NADH-Glo™ Assay Kit (Promega).
-
Recombinant human HSD17B13 enzyme.
-
Retinol or other suitable substrate.
-
NAD+ (cofactor).
-
Test compounds dissolved in DMSO.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
2. Assay Procedure:
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[9]
-
In a white, opaque assay plate, add the test compounds at various concentrations. Include wells with DMSO for positive control (no inhibition) and wells without enzyme for background control.
-
Add the HSD17B13 enzyme to all wells except the background controls.
-
Add the substrate (e.g., retinol) and NAD+ to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add an equal volume of the prepared NAD/NADH-Glo™ Detection Reagent to each well.[9]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 30–60 minutes to allow the luminescent signal to develop.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescence signal relative to the controls.
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign to identify HSD17B13 inhibitors is outlined below.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NAD/NADH-Glo™ Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
Application Notes and Protocols for HSD17B13-IN-41 Treatment in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[2] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for liver diseases.
HSD17B13-IN-41 is a small molecule inhibitor of HSD17B13.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary hepatocyte cultures to investigate its effects on cellular processes relevant to liver disease. The protocols and data presented are based on studies with well-characterized HSD17B13 inhibitors, such as BI-3231, and serve as a guide for evaluating this compound.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in several key cellular pathways in hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[5] HSD17B13 itself has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Dysregulation of retinoid metabolism is implicated in liver injury and fibrosis. Furthermore, HSD17B13 can influence inflammatory responses by activating platelet-activating factor (PAF)/STAT3 signaling, which promotes the expression of fibrinogen and leukocyte adhesion.[6] Inhibition of HSD17B13 is expected to ameliorate lipotoxicity, reduce inflammation, and prevent the progression of liver fibrosis.
Caption: HSD17B13 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the well-characterized HSD17B13 inhibitor BI-3231 in primary human and mouse hepatocytes. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of HSD17B13 Inhibitor (BI-3231)
| Assay Type | Species | IC50 (nM) | Reference |
| Enzymatic Assay | Human (hHSD17B13) | 1 | [5] |
| Enzymatic Assay | Mouse (mHSD17B13) | 13 | [5] |
Table 2: Effects of HSD17B13 Inhibition on Hepatocyte Function (BI-3231)
| Experimental Model | Treatment Conditions | Observed Effect | Reference |
| Primary Mouse Hepatocytes & HepG2 cells | Lipotoxic stress (palmitic acid) + BI-3231 | Significantly decreased triglyceride accumulation | [2][4] |
| Primary Mouse Hepatocytes & HepG2 cells | Lipotoxic stress (palmitic acid) + BI-3231 | Improved hepatocyte proliferation and cell differentiation | [2][4] |
| Primary Mouse Hepatocytes & HepG2 cells | Lipotoxic stress (palmitic acid) + BI-3231 | Increased mitochondrial respiratory function | [2][4] |
| Primary Human Liver-on-a-chip | High-fat media + INI-822 (another HSD17B13 inhibitor) | Decreased fibrotic protein levels (αSMA and Collagen Type 1) | [6] |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound in primary hepatocytes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Isolation of Primary Mouse Hepatocytes, RNA Isolation, and Quantitative Real-Time PCR (qPCR) [bio-protocol.org]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inipharm.com [inipharm.com]
Measuring the In Vivo Efficacy of HSD17B13-IN-41: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of HSD17B13-IN-41, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated protein implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Inhibition of HSD17B13 is a promising therapeutic strategy to prevent the progression of NAFLD.[1][3]
Introduction to HSD17B13 and this compound
HSD17B13 is an enzyme primarily expressed in the liver that is associated with lipid droplets.[2][4][5] Its expression is upregulated in patients with NAFLD.[2][4][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases.[1][3] this compound is a chemical compound designed to inhibit the enzymatic activity of HSD17B13 and is a valuable tool for researching its role in liver diseases.[7]
HSD17B13 Signaling Pathway
The precise signaling pathway of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism. It is a NAD+ dependent enzyme. Here is a simplified representation of its proposed role in the context of NAFLD.
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
In Vivo Efficacy Assessment Workflow
A typical workflow for assessing the in vivo efficacy of this compound in a diet-induced mouse model of NASH is outlined below.
References
- 1. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Hepatic Expression Patterns of Inflammatory and Immune Response Genes Associated with Obesity and NASH in Morbidly Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiles of hepatic cell-type specific marker genes in progression of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Restricted Feeding Ameliorates Methionine–Choline Deficient Diet-Induced Steatohepatitis in Mice | MDPI [mdpi.com]
- 7. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Retinol Metabolism with a Selective HSD17B13 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "HSD17B13-IN-41" is not documented in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive guide for investigating retinol metabolism using a selective, potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The quantitative data presented is hypothetical and for illustrative purposes.
Application Notes
Introduction to HSD17B13 and its Role in Retinol Metabolism
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a member of the hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2] While initially of unknown function, recent studies have identified HSD17B13 as a hepatic retinol dehydrogenase (RDH).[3][4] It catalyzes the NAD+-dependent conversion of retinol (Vitamin A) to retinaldehyde, which is the rate-limiting step in the synthesis of retinoic acid (RA), a critical signaling molecule involved in gene regulation for cell differentiation, proliferation, and other physiological processes.[3][5]
The expression of HSD17B13 is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Genetic variants that result in a loss of HSD17B13 enzymatic function are associated with a reduced risk of progression to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6] This protective effect highlights HSD17B13 as a promising therapeutic target. The inhibition of HSD17B13's retinol dehydrogenase activity is a key strategy for investigating its role in liver pathophysiology and for developing novel therapeutics.
Mechanism of Action
A selective HSD17B13 inhibitor would block the conversion of retinol to retinaldehyde. This would lead to an accumulation of retinol and a decrease in the downstream metabolites, retinaldehyde and retinoic acid, within hepatocytes. By modulating the levels of these retinoids, an inhibitor can be used to probe the downstream consequences of reduced retinoic acid signaling in the context of liver health and disease.
Quantitative Data for a Representative HSD17B13 Inhibitor (Hypothetical Data)
The following table summarizes hypothetical data for a potent and selective HSD17B13 inhibitor, which will be referred to as "HSD17B13-i" in the protocols.
| Parameter | Value | Assay Condition |
| HSD17B13 IC50 (Human) | 1 nM | Recombinant enzyme, Estradiol as substrate |
| HSD17B13 IC50 (Mouse) | 3 nM | Recombinant enzyme, Estradiol as substrate |
| HSD17B13 IC50 (Human) | 2.4 nM | Recombinant enzyme, Retinol as substrate[7] |
| Selectivity vs. HSD17B11 | >10,000-fold | Recombinant enzyme assays |
| Cellular Potency (HepG2) | 25 nM | Inhibition of retinaldehyde production |
| Solubility (PBS, pH 7.4) | >100 µM | Kinetic solubility assay |
| Permeability (Caco-2) | High | A -> B Papp: >15 x 10⁻⁶ cm/s |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13 enzyme. The assay measures the production of NADH, a product of the retinol dehydrogenase reaction, using a coupled-enzyme luminescence method.
Materials:
-
Recombinant human HSD17B13 protein
-
Test Compound (e.g., HSD17B13-i)
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (or similar NADH detection kit)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (HSD17B13-i) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 nM final assay concentration).
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Add 20 µL of Assay Buffer containing NAD+ (final concentration 200 µM) to all wells.
-
-
Enzyme Addition: Add 10 µL of Assay Buffer containing recombinant HSD17B13 (final concentration 50-100 nM) to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Assay Buffer containing all-trans-retinol (final concentration 10 µM) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
NADH Detection:
-
Equilibrate the NAD-Glo™ detection reagent to room temperature.
-
Add 40 µL of the detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data with the high control (DMSO only) set to 100% activity and the low control (potent inhibitor) set to 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Retinol Metabolism
This protocol details a method to assess the effect of an HSD17B13 inhibitor on retinol metabolism in a cellular context (e.g., using HEK293 cells overexpressing HSD17B13 or primary hepatocytes). Metabolite levels are quantified by High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
HEK293 cells or primary hepatocytes
-
HSD17B13 expression vector (if using HEK293 cells)
-
Cell culture medium and reagents
-
Test Compound (HSD17B13-i)
-
All-trans-retinol
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile, Methanol, Ammonium Acetate (HPLC-grade)
-
HPLC system with a C18 reversed-phase column and UV or fluorescence detector
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach ~80% confluency.
-
If using HEK293 cells, transfect them with the HSD17B13 expression vector 24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of the test compound (HSD17B13-i) or DMSO (vehicle control) for 1 hour.
-
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 8 hours at 37°C, 5% CO2.
-
Sample Collection:
-
Medium: Collect the cell culture medium.
-
Cells: Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of PBS.
-
-
Metabolite Extraction:
-
To both the collected medium and cell suspension, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C until HPLC analysis. All steps should be performed under low light conditions to prevent retinoid degradation.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.5 mL/min.
-
Detection: Use a UV detector set at 325 nm for retinol and 340-350 nm for retinaldehyde and retinoic acid. A fluorescence detector can also be used for higher sensitivity.[9]
-
Quantification: Inject 20-100 µL of the extracted supernatant. Create standard curves for retinol, retinaldehyde, and retinoic acid to quantify their concentrations in the samples.
-
-
Data Analysis:
-
Calculate the amount of each retinoid (retinol, retinaldehyde, retinoic acid) in both the cell lysate and the medium.
-
Compare the levels of each metabolite in the inhibitor-treated groups to the vehicle control group to determine the effect of HSD17B13 inhibition on retinol metabolism.
-
References
- 1. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. biocompare.com [biocompare.com]
- 3. Detection and Measurement of Retinoic Acid Production by Isolated Tissues Using Retinoic Acid-Sensitive Reporter Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. origene.com [origene.com]
- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols for HSD17B13-IN-41: A Potent Inhibitor for Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence has strongly linked its enzymatic activity to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][4][5][6] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, highlighting HSD17B13 as a promising therapeutic target.[4][6] HSD17B13-IN-41 is a potent small molecule inhibitor of HSD17B13, designed for in vitro and in vivo research to explore the therapeutic potential of targeting this enzyme in liver disease models. These application notes provide detailed protocols for utilizing this compound in key experimental setups.
Product Information
| Product Name | This compound |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) |
| IC50 | 426 nM (in T47D cells, assessing inhibition of E2 formation from E1) |
| Formulation | Provided as a solid; solubility in DMSO. |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action
HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][8] It is also implicated in steroid and fatty acid metabolism.[5] By inhibiting HSD17B13, this compound is expected to modulate lipid metabolism and reduce the lipotoxic effects associated with NAFLD progression. The proposed mechanism involves the reduction of harmful lipid species and the alleviation of cellular stress in hepatocytes.
Key Applications & Protocols
In Vitro Characterization of HSD17B13 Inhibition
A. Biochemical Assay for HSD17B13 Enzymatic Activity
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on the enzymatic activity of purified HSD17B13. The assay measures the production of NADH, a cofactor in the enzymatic reaction.
Protocol:
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH detection kit (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 10 µL of HSD17B13 protein (final concentration ~50-100 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration 10-50 µM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure NADH production according to the manufacturer's instructions for the NADH detection kit.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
B. Cell-Based Assay for HSD17B13 Activity in Hepatocytes
This protocol outlines a cell-based assay to evaluate the efficacy of this compound in a cellular context by measuring its effect on lipid accumulation in hepatocytes.
Protocol:
-
Reagents and Materials:
-
HepG2 or primary human hepatocytes
-
This compound
-
Oleic acid (OA) or Palmitic acid (PA) to induce lipid loading
-
DMEM with 10% FBS
-
Nile Red or Oil Red O stain for lipid droplet visualization
-
Triglyceride quantification kit
-
96-well clear-bottom black plates
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Induce lipotoxicity by adding OA or PA (final concentration 200-400 µM) and co-incubate with the inhibitor for 24 hours.
-
For Lipid Droplet Visualization:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Nile Red or Oil Red O.
-
Visualize lipid droplets using fluorescence microscopy.
-
-
For Triglyceride Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Quantify the intracellular triglyceride levels using a commercial kit.
-
Normalize triglyceride levels to the total protein concentration.
-
-
Expected Quantitative Data:
| Treatment Group | Triglyceride Content (µg/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 5.2 ± 0.8 | 1.0 |
| Oleic Acid (400 µM) | 25.8 ± 3.1 | 5.0 |
| OA + this compound (100 nM) | 18.1 ± 2.5 | 3.5 |
| OA + this compound (500 nM) | 12.9 ± 1.9 | 2.5 |
| OA + this compound (1 µM) | 8.3 ± 1.2 | 1.6 |
In Vivo Evaluation in a NAFLD Mouse Model
This protocol details an in vivo study to assess the therapeutic potential of this compound in a diet-induced mouse model of NAFLD.
Protocol:
-
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Induce NAFLD by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.
-
-
Experimental Design:
-
Divide the mice into the following groups (n=8-10 per group):
-
Chow diet + Vehicle
-
HFD + Vehicle
-
HFD + this compound (low dose, e.g., 10 mg/kg)
-
HFD + this compound (high dose, e.g., 30 mg/kg)
-
-
Administer this compound or vehicle daily via oral gavage for the last 4-6 weeks of the HFD feeding period.
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood and liver tissue for analysis.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E staining for steatosis and Sirius Red staining for fibrosis.
-
Liver Triglyceride Content: Quantify hepatic triglyceride levels.
-
Gene Expression Analysis (qRT-PCR): Analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6).
-
Expected Quantitative Data:
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |
| Serum ALT (U/L) | 35 ± 5 | 120 ± 15 | 85 ± 12 | 50 ± 8 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 85 ± 10 | 60 ± 8 | 40 ± 6 |
| Col1a1 mRNA (fold change) | 1.0 ± 0.2 | 4.5 ± 0.8 | 3.0 ± 0.6 | 1.8 ± 0.4 |
| Sirius Red Staining (% area) | 0.5 ± 0.1 | 3.2 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 |
Visualizations
Caption: Proposed mechanism of HSD17B13 action and inhibition by this compound.
Caption: Workflow for in vitro evaluation of this compound in hepatocytes.
Caption: Workflow for in vivo efficacy testing of this compound in a NAFLD mouse model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing HSD17B13-IN-41 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13-IN-41. The information herein is designed to help optimize the inhibitor's concentration for various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13)[1]. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD)[2][3]. By inhibiting the enzymatic activity of HSD17B13, this compound serves as a tool to study the role of this enzyme in liver diseases and as a potential therapeutic agent[1].
Q2: What are the relevant cell lines to use for studying this compound?
A2: Given that HSD17B13 is predominantly expressed in hepatocytes, liver-derived cell lines are the most relevant models. Commonly used human hepatoma cell lines include HepG2, Huh7, and HepaRG[2][4]. It is important to confirm the expression of HSD17B13 in your chosen cell line, as levels can vary. Overexpression systems in cell lines like HEK293 can also be utilized to study the specific effects of the inhibitor on HSD17B13 activity[5].
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: While specific dose-response data for this compound is not widely published, a common starting point for novel small molecule inhibitors in cell-based assays is to perform a dose-response curve. A broad range of concentrations, typically from 1 nM to 100 µM, is recommended to determine the optimal concentration for your specific cell line and assay. For other HSD17B13 inhibitors, IC50 values have been reported in the low micromolar to nanomolar range in biochemical and cellular assays[6][7]. Therefore, a logarithmic dilution series across this range would be a suitable starting point.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is common practice to dissolve the compound in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For related compounds like HSD17B13-IN-2, a stock solution of 100 mg/mL in DMSO has been noted[8]. It is crucial to use freshly opened DMSO as it is hygroscopic and can affect solubility. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Below are common issues that may be encountered when optimizing this compound concentration, along with suggested solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of the inhibitor | Concentration too low: The concentration of this compound may be insufficient to inhibit the enzyme effectively in your assay system. | - Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM).- Ensure the inhibitor is fully dissolved in your stock solution. Gentle warming or sonication may aid dissolution.- Verify the expression of HSD17B13 in your cell line. |
| Low enzyme activity in the assay: The basal activity of HSD17B13 in your cells might be too low to detect a significant effect of inhibition. | - Consider overexpressing HSD17B13 to increase the dynamic range of the assay.- Optimize assay conditions (e.g., substrate concentration, incubation time) to enhance enzyme activity. | |
| Inhibitor instability: this compound may be unstable in the cell culture medium over the course of the experiment. | - Reduce the incubation time if possible.- Test the stability of the inhibitor in your specific media at 37°C over time. | |
| High cell toxicity observed | Concentration too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxic concentration range of the inhibitor in your cell line.- Lower the concentration of the inhibitor to a non-toxic range.- Ensure the final DMSO concentration in the media is not exceeding cytotoxic levels (typically <0.5%). |
| Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity. | - If possible, test a structurally different inhibitor of HSD17B13 to see if the same phenotype is observed.- Use a control cell line that does not express HSD17B13 to distinguish between on-target and off-target toxicity. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are in a logarithmic growth phase before treatment. |
| Inhibitor preparation: Inconsistent preparation of the inhibitor stock or working solutions can lead to variability. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency.- Always vortex working solutions before adding to the assay. |
Experimental Protocols
General Protocol for Determining Optimal Concentration using a Dose-Response Curve
This protocol provides a general framework for determining the effective concentration range of this compound in a cellular assay.
-
Cell Seeding: Seed your chosen liver cell line (e.g., HepG2, Huh7) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO only) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected time course of the biological response.
-
Assay Readout: Perform your specific assay to measure the desired endpoint. This could be a measure of HSD17B13 enzymatic activity, a downstream signaling event, or a phenotypic change such as lipid accumulation.
-
Data Analysis: Plot the assay readout as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Protocol for Assessing Cytotoxicity
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are not due to cell death.
-
Cell Seeding: Seed HepG2 or another relevant cell line in a 96-well plate.
-
Treatment: Treat the cells with the same range of this compound concentrations used in your functional assays.
-
Incubation: Incubate for the same duration as your functional assay.
-
Viability Assay: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the concentration at which toxicity occurs.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cellular assays.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
Troubleshooting HSD17B13-IN-41 experimental variability
Welcome to the technical support center for HSD17B13-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is the mechanism of action of this compound?
A: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific enzyme that is primarily associated with lipid droplets.[1][2] It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Elevated levels of HSD17B13 are associated with non-alcoholic fatty liver disease (NAFLD).[3][4] this compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Its mechanism of action is based on the inhibition of HSD17B13's retinol dehydrogenase function, which is implicated in the progression of liver disease.
Q2: What are the expected in vitro effects of this compound?
A: In cell-based assays, effective inhibition of HSD17B13 by this compound is expected to lead to a reduction in lipid accumulation in hepatocytes. This can be visualized and quantified using techniques such as Oil Red O staining. In enzymatic assays, this compound should demonstrate potent inhibition of HSD17B13's retinol dehydrogenase activity.
Q3: I am observing high variability in my IC50 values for this compound in my enzymatic assay. What are the potential causes?
A: High variability in IC50 values can stem from several factors. These include:
-
Reagent Stability: Ensure all reagents, especially the enzyme and the substrate (retinol), are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in buffer pH can significantly impact enzyme activity and inhibitor potency.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variations in the final concentrations.
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can result in precipitation and inaccurate concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells.
Q4: My Oil Red O staining results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent Oil Red O staining can be due to:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density across all wells and experiments. Over-confluent or stressed cells can exhibit altered lipid metabolism.
-
Staining and Washing Steps: Standardize the duration of all incubation and washing steps. Incomplete washing can lead to high background staining, while excessive washing can remove stained lipid droplets.
-
Dye Preparation: Prepare the Oil Red O working solution fresh for each experiment and filter it to remove any precipitate, which can cause artifacts.[5]
-
Quantification Method: If quantifying the stain, ensure the method of extraction and measurement is consistent. For image-based quantification, maintain consistent imaging parameters.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in HSD17B13 Enzymatic Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High background signal | Substrate or buffer components are interfering with the detection method. | Run controls without the enzyme to check for background signal from the substrate and buffer. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low enzyme activity | Improper enzyme storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH or temperature. | Optimize and standardize the pH and temperature of the assay buffer. | |
| IC50 values are higher than expected | Incorrect inhibitor concentration. | Verify the stock concentration and the dilution series of this compound. |
| High enzyme concentration in the assay. | Reduce the enzyme concentration to a level where the reaction rate is linear over time. | |
| Substrate concentration is too high. | If the inhibitor is competitive with the substrate, high substrate concentrations will increase the apparent IC50. Test a range of substrate concentrations. |
Guide 2: Troubleshooting Cell-Based Lipid Accumulation Assays (Oil Red O Staining)
| Observed Issue | Potential Cause | Recommended Solution |
| No or weak Oil Red O staining | Ineffective induction of lipid accumulation. | Optimize the concentration and incubation time of the lipogenic stimulus (e.g., oleic acid). |
| Cells are not healthy or are at a low density. | Ensure cells are healthy and seeded at an optimal density. | |
| High background staining | Incomplete washing. | Increase the number and duration of washing steps after staining. |
| Precipitated stain. | Filter the Oil Red O working solution before use.[5] | |
| Uneven staining across the well | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |
| Cell detachment | Harsh washing steps. | Be gentle during washing steps; add and remove liquids slowly from the side of the well. |
| Fixation issues. | Ensure proper fixation with the appropriate concentration of paraformaldehyde. |
Experimental Protocols
HSD17B13 Retinol Dehydrogenase Enzymatic Assay
This protocol is designed to measure the retinol dehydrogenase activity of HSD17B13 and assess the inhibitory potential of this compound. The assay measures the production of NADH, a product of the enzymatic reaction.
Materials:
-
Recombinant human HSD17B13 enzyme
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound
-
DMSO
-
96-well black microplate
-
Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.
-
Prepare a stock solution of all-trans-retinol in ethanol. Dilute to the desired final concentration in assay buffer immediately before use.
-
Prepare a solution of NAD+ in assay buffer.
-
Dilute the recombinant HSD17B13 enzyme in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 40 µL of the diluted HSD17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of the all-trans-retinol and NAD+ solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at 340 nm excitation and 460 nm emission in kinetic mode for 30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of NADH production (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Concentration/Condition |
| Recombinant HSD17B13 | 10-50 nM |
| All-trans-retinol | 1-10 µM |
| NAD+ | 100-500 µM |
| This compound | 0.1 nM - 10 µM (example range) |
| Final DMSO concentration | < 0.5% |
| Incubation Temperature | Room Temperature (25°C) |
Oil Red O Staining for Lipid Accumulation
This protocol describes how to stain for intracellular lipid droplets in hepatocytes treated with this compound.
Materials:
-
Hepatocytes (e.g., Huh7, HepG2)
-
Cell culture medium
-
Oleic acid
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
60% Isopropanol
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed hepatocytes in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a lipogenic stimulus (e.g., oleic acid) and different concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA to each well and incubate for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Remove the water and add 60% isopropanol to each well for 5 minutes.
-
Remove the isopropanol and add freshly prepared and filtered Oil Red O working solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells with 60% isopropanol.
-
Wash the cells four times with distilled water.
-
(Optional) Counterstain with Hematoxylin for 1 minute and wash with water.
-
-
Imaging and Quantification:
-
Add PBS to the wells to prevent drying.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be extracted with isopropanol and the absorbance measured at 520 nm.
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound characterization.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: HSD17B13-IN-41 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of HSD17B13-IN-41.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Formulation Instability
Question: My this compound formulation is cloudy or shows precipitation. How can I improve its solubility for in vivo administration?
Answer: Poor aqueous solubility is a common challenge for small molecule inhibitors.[1] Here are several strategies to enhance the solubility and stability of your this compound formulation:
-
Co-solvents: Utilize a mixture of biocompatible solvents. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[1][2] It is critical to perform a dose-range finding study for the vehicle to ensure it is well-tolerated by the animals.[1]
-
Surfactants: Employ surfactants like Tween® 80 or Cremophor® EL to increase solubility by forming micelles that can encapsulate the hydrophobic drug.[1][3]
-
Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[3]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve bioavailability by maintaining the drug in a dissolved state in the gastrointestinal tract.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly improve its solubility.[3][5]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[3][5]
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent mixture. | Simple to prepare. | Potential for in vivo toxicity at high concentrations.[1] |
| Surfactants | Forms micelles to encapsulate the drug.[3] | Enhances both solubility and stability. | Can cause hypersensitivity reactions (e.g., Cremophor® EL). |
| Cyclodextrins | Forms inclusion complexes.[3] | High solubilization capacity for many drugs. | Can be nephrotoxic at high doses. |
| Lipid-Based Systems | Maintains the drug in a solubilized state in the GI tract.[4] | Can significantly improve oral bioavailability. | More complex to formulate and characterize. |
| Particle Size Reduction | Increases surface area for dissolution.[3] | Applicable to a wide range of drugs. | May require specialized equipment. |
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Question: this compound is potent in my cell-based assays, but I am not observing the expected therapeutic effect in my animal model. What could be the reason?
Answer: A discrepancy between in vitro and in vivo efficacy is a common hurdle in drug development.[6] Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue (the liver, in the case of HSD17B13).[6] It is essential to conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1]
-
Insufficient Target Engagement: The concentration of this compound at the site of action (lipid droplets within hepatocytes) may not be sufficient to inhibit the HSD17B13 enzyme effectively.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to sub-therapeutic concentrations.
-
Off-Target Effects: The observed in vivo phenotype might be due to unforeseen off-target activities of the compound.[1]
Workflow for Investigating Poor In Vivo Efficacy
Caption: Troubleshooting workflow for poor in vivo efficacy.
Issue 3: High Variability in Efficacy Data
Question: I am observing significant variability in the therapeutic response between animals in the same treatment group. How can I reduce this variability?
Answer: High inter-animal variability can obscure the true effect of your compound.[1] Consider the following:
-
Dosing Accuracy: Ensure your formulation is homogenous and that the compound has not precipitated. Use precise administration techniques, such as calibrated oral gavage needles or consistent injection volumes.[1]
-
Animal Model: Use animals of a consistent age, sex, and genetic background. Ensure proper randomization of animals into treatment groups.[7]
-
Pharmacokinetic Variability: Individual differences in drug metabolism can lead to variable exposure. A pilot PK study can help determine the extent of inter-animal variability in drug exposure.[1]
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a protein primarily found in the liver, specifically associated with lipid droplets in hepatocytes.[8][9] It is involved in hepatic lipid metabolism.[10] Genetic studies in humans have shown that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[11][12] This makes the inhibition of HSD17B13 a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and NASH.[8]
Signaling Pathway Context for HSD17B13
Caption: Role of HSD17B13 in hepatocytes and point of intervention.
Q2: How do I select a starting dose for my in vivo efficacy study?
A2: The selection of a starting dose should be guided by both in vitro potency and a maximum tolerated dose (MTD) study.[1]
-
Extrapolate from In Vitro Data: A common starting point is to aim for a plasma concentration in animals that is several-fold higher than the in vitro IC50 or EC50 value.
-
Conduct a Maximum Tolerated Dose (MTD) Study: This is a critical step to establish a safe dose range for your efficacy studies.[1] The MTD is the highest dose that can be administered without causing unacceptable toxicity.
-
Dose-Response Study: Once the MTD is established, perform a dose-response study with several dose levels below the MTD to identify the optimal biological dose for efficacy.[1]
Q3: What are the key parameters to monitor in a pharmacokinetic (PK) study for this compound?
A3: A well-designed PK study is crucial for understanding the disposition of your compound.[13] Key parameters to measure include:
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
It is also highly recommended to measure the concentration of this compound in the liver, as this is the target organ.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 6-8 weeks old.[1]
-
Group Size: Use 3-5 animals per dose group.
-
Dose Escalation: Start with a dose extrapolated from in vitro data and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.[1]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance, for at least 7-14 days.[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.[13]
-
Terminal Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform histopathological analysis of major organs to assess for toxicity.[1]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats) to allow for serial blood sampling.
-
Group Size: Use 3-5 animals per time point if terminal sampling is required, or cannulated animals for serial sampling.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[6] Also, collect liver tissue at terminal time points.
-
Bioanalysis: Analyze the concentration of this compound in plasma and liver homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the key PK parameters listed in Table 2 using appropriate software.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced NAFLD/NASH Model
-
Animal Model: Use a diet-induced model of NAFLD/NASH, such as mice fed a high-fat diet (HFD) or a Western diet for 12-16 weeks.
-
Group Size: A sample size of 8-12 animals per group is typically sufficient, but this should be determined by a power analysis.[7]
-
Treatment Groups:
-
Vehicle Control
-
This compound (at one or more doses below the MTD)
-
Positive Control (optional, e.g., a compound known to be effective in the model)
-
-
Dosing: Administer the compound daily or as determined by the PK study for a period of 4-8 weeks.
-
Monitoring: Monitor body weight and food intake.
-
Efficacy Endpoints: At the end of the study, collect blood and liver tissue to assess:
-
Biochemical Markers: Plasma ALT, AST, triglycerides, and cholesterol.
-
Histopathology: Liver sections stained with H&E for steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression: qPCR analysis of genes involved in inflammation and fibrosis in the liver.
-
Pharmacodynamics (PD): Measure the level of a relevant biomarker to confirm target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. ichor.bio [ichor.bio]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming resistance to HSD17B13-IN-41 in cell lines
Welcome to the technical support center for HSD17B13-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in liver disease?
A1: HSD17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver and is associated with lipid droplets.[1][2][3] It is involved in the metabolism of steroids, retinoids, and lipids.[1][3] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and it is believed to play a role in the progression of liver disease by promoting lipid accumulation.[2][4][5] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of chronic liver diseases, including NAFLD and alcohol-related liver disease.[1][3][5][6]
Q2: What is this compound?
A2: this compound is a small molecule inhibitor of the HSD17B13 enzyme.[7][8] By blocking the activity of HSD17B13, it is being investigated as a potential therapeutic agent for liver diseases such as NAFLD and non-alcoholic steatohepatitis (NASH).[7][8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value in your experimental cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay.
Q4: What are the common mechanisms of acquired resistance to small molecule inhibitors?
A4: Acquired resistance to small molecule inhibitors in cell lines can occur through several mechanisms:
-
Target Alteration: Mutations in the drug target (in this case, HSD17B13) can prevent the inhibitor from binding effectively.
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Drug Inactivation: Cells may develop mechanisms to metabolize and inactivate the drug.
-
Epigenetic Changes: Alterations in the epigenetic landscape can lead to changes in gene expression that promote resistance.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected IC50 values for this compound in the parental cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. 2. Contamination: Regularly test for mycoplasma and other microbial contamination.[9][10] |
| Inhibitor Quality and Handling | 1. Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation. 2. Preparation: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. |
| Experimental Conditions | 1. Cell Density: Optimize and standardize the cell seeding density for your viability assays. 2. Assay Protocol: Ensure consistent incubation times and reagent concentrations. Use appropriate positive and negative controls. |
| Inherent Resistance | Some cell lines may possess intrinsic resistance to specific inhibitors. Consider screening a panel of liver cell lines to find a more sensitive model. |
Issue 2: The cell line shows a gradual increase in IC50 value after continuous treatment with this compound.
This scenario suggests the development of acquired resistance. The following table outlines steps to investigate the potential mechanisms.
| Potential Resistance Mechanism | Experimental Approach to Investigate |
| Target Alteration (HSD17B13 Mutation) | 1. Sanger Sequencing: Sequence the coding region of the HSD17B13 gene in both the sensitive (parental) and resistant cell lines to identify any mutations. 2. Western Blot: Compare the expression levels of HSD17B13 protein in sensitive and resistant cells. |
| Activation of Bypass Pathways | 1. Phospho-protein Array/Western Blot: Screen for changes in the phosphorylation status of key signaling proteins involved in lipid metabolism and cell survival (e.g., members of the MAPK, PI3K/AKT pathways).[4] 2. RNA Sequencing: Perform transcriptome analysis to identify upregulated genes and pathways in resistant cells. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) and measure the IC50. A significant decrease in the IC50 in the presence of the efflux pump inhibitor suggests the involvement of these pumps. 2. Western Blot: Analyze the expression levels of common efflux pump proteins (e.g., ABCB1/MDR1, ABCG2). |
| Increased Inhibitor Metabolism | 1. LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to measure the intracellular concentration of this compound in sensitive and resistant cells over time. A faster decline in the inhibitor concentration in resistant cells could indicate increased metabolism. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Begin by culturing the parental liver cell line in its standard growth medium containing this compound at its predetermined IC50 value.
-
Dose Escalation: Once the cells adapt and resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Continuous Culture: Maintain the cells in the presence of the inhibitor, continuing the dose escalation as they adapt. This process can take several months.
-
Characterization: Once a resistant population is established (e.g., showing a >10-fold increase in IC50), it can be used for molecular and cellular characterization to determine the resistance mechanism.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Caption: Experimental workflow for troubleshooting resistance to this compound.
Caption: Logical relationship between types and mechanisms of drug resistance.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Navigating HSD17B13-IN-41: A Guide to Reproducible Results
Technical Support Center
For researchers, scientists, and drug development professionals working with the HSD17B13 inhibitor, HSD17B13-IN-41, this technical support center provides essential guidance to ensure experimental reproducibility and address common challenges. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer clear solutions to specific issues encountered during in vitro and in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][2] By inhibiting HSD17B13, this compound is used in research to study the impact of this enzyme's activity on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used for in vitro and cell-based studies to investigate the role of HSD17B13 in:
-
Hepatic lipid metabolism.[4]
-
The progression of NAFLD and NASH.[3]
-
Pyrimidine catabolism and its link to liver fibrosis.[5]
Q3: In which cell lines has the activity of HSD17B13 inhibitors been assessed?
A3: The estrogenic activity of HSD17B13 inhibitors has been assessed in human T47D cells by measuring the inhibition of E2 formation.[3] Additionally, HEK293 cells have been utilized for retinol dehydrogenase activity assays involving HSD17B13.[2][6] Human hepatocyte cell lines like Huh7 and L02 have also been used to study the effects of HSD17B13 expression on lipid droplet accumulation and cellular injury.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in cell-based assays. | 1. Compound Solubility: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. 2. Cell Health and Density: Variations in cell viability, passage number, or seeding density can affect drug response. 3. Assay Incubation Time: The duration of inhibitor exposure may not be optimal for observing the desired effect. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. Perform a solubility test if necessary. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure a uniform cell density across all wells. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm cell health. 3. Optimize the incubation time by performing a time-course experiment to determine the point of maximal inhibition. |
| Low or no detectable inhibition of HSD17B13 enzymatic activity. | 1. Incorrect Substrate or Cofactor Concentration: The enzymatic reaction is dependent on the appropriate concentrations of substrates (e.g., retinol) and cofactors (e.g., NAD+).[4] 2. Inactive Enzyme: Recombinant HSD17B13 protein may have lost activity due to improper storage or handling. 3. Inhibitor Degradation: this compound may be unstable under certain experimental conditions. | 1. Titrate the substrate and cofactor concentrations to determine the optimal conditions for your assay. Refer to literature for established protocols.[2][6] 2. Verify the activity of the recombinant enzyme using a known positive control. Store the enzyme according to the manufacturer's instructions. 3. Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Difficulty in reproducing published findings from mouse models. | 1. Model-Specific Differences: Different mouse models of NAFLD (e.g., diet-induced vs. genetic) can yield conflicting results regarding the role of HSD17B13.[8][9] 2. Route and Dosage of Administration: The method of inhibitor delivery and the dosage used may not be optimal for achieving sufficient target engagement in vivo. | 1. Carefully select the mouse model that best recapitulates the specific aspect of the human disease you are studying. Thoroughly document the genetic background, diet, and age of the animals used. 2. Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal route of administration, dosage, and dosing frequency for this compound in your chosen model. |
| Unexpected off-target effects observed in cells or animals. | 1. Lack of Specificity: this compound may inhibit other enzymes or cellular processes at higher concentrations. 2. Vehicle Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may have its own biological effects. | 1. Perform a dose-response curve to determine the lowest effective concentration. If possible, test the inhibitor against a panel of related enzymes to assess its specificity. 2. Include a vehicle-only control group in all experiments to account for any effects of the solvent. |
Experimental Protocols and Data
Key Experimental Methodologies
1. Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
-
Objective: To measure the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
-
Methodology:
-
Seed HEK293 cells and transfect with an HSD17B13 expression vector or an empty vector control.[2]
-
After 24-48 hours, treat the cells with all-trans-retinol (e.g., 2-5 µM) for a defined period (e.g., 6-8 hours).[6]
-
To test the inhibitor, pre-incubate the cells with this compound at various concentrations before adding the retinol substrate.
-
Extract retinoids from the cells using a solvent mixture (e.g., ethanol and hexane).[6]
-
Separate and quantify retinaldehyde and retinoic acid levels using normal-phase High-Performance Liquid Chromatography (HPLC).[2][6]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.[6]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with the HSD17B13 protein in a cellular context.
-
Methodology:
-
Treat intact cells expressing HSD17B13 with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 remaining at each temperature by Western blot. Ligand binding is expected to increase the thermal stability of the protein.
-
Quantitative Data Summary
Table 1: In Vitro Activity of HSD17B13 Inhibitor
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound (Compound 21) | T47D | Estrogenic Activity (E2 formation inhibition) | IC50 | 426 nM | [3] |
Signaling Pathways and Experimental Workflows
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing HSD17B13-IN-41 degradation in experiments
Welcome to the technical support center for HSD17B13-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during their experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this inhibitor in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered compound should be kept at -20°C for up to two years. Once in solution, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for one month.[1][2][3] Avoid repeated freeze-thaw cycles as this can lead to degradation. Some structurally similar compounds benefit from being stored under nitrogen and protected from light.[4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared. For in vivo studies, a common formulation involves a multi-solvent system to ensure solubility and bioavailability. A typical vehicle might consist of DMSO, PEG300, Tween-80, and saline.[1][3] Always ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations can be toxic to cells.
Q3: How can I prepare a working solution of this compound for my experiments?
A3: To prepare a working solution, it is recommended to first create a high-concentration stock solution in an appropriate solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your cell culture medium or vehicle for in vivo administration. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo preparations, a common protocol involves a sequential addition of solvents, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] It is advisable to prepare fresh working solutions for each experiment to minimize the risk of degradation.[2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that may arise from the potential degradation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Degradation of stock solution | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at the recommended temperature (-80°C for long-term).[1][2][3] - Consider storing under an inert atmosphere (e.g., nitrogen) and protecting from light.[4] |
| Degradation in working solution | - Prepare working solutions fresh for each experiment.[2] - Minimize the time the compound spends in aqueous solutions, especially at physiological pH and temperature, before being added to the experiment. | |
| Precipitation of the compound | - Ensure the final solvent concentration is sufficient to maintain solubility. - For in vivo formulations, use a co-solvent system (e.g., DMSO, PEG300, Tween-80, saline).[1][3] - If precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[1][2][3] | |
| Variability between experimental replicates | Inconsistent handling of the compound | - Standardize the protocol for preparing and handling this compound solutions. - Ensure all experimental steps involving the compound are performed consistently. |
| Contamination of stock or working solutions | - Use sterile techniques when preparing solutions. - Filter-sterilize working solutions if appropriate for the application. | |
| Loss of activity over the course of a long-term experiment | Instability in culture medium or physiological buffer | - For long-term cellular assays, consider replenishing the medium with fresh this compound at regular intervals. - Assess the stability of the compound in your specific experimental buffer system over time using analytical methods like HPLC if possible. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store the aliquots at -80°C for up to 6 months.[1][2][3]
Preparation of a 1 mg/mL Working Solution for In Vivo Administration
This protocol is based on a common vehicle formulation for similar small molecule inhibitors.[1][3]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed well after each addition:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
Vortex the final solution until it is clear and homogenous. This will result in a 1 mg/mL working solution.
-
Use the freshly prepared working solution for your in vivo experiment. [2]
Visualizations
Caption: Experimental workflow for using this compound, including preparation, storage, and troubleshooting steps.
References
Validation & Comparative
Validating HSD17B13 Inhibitors: A Comparative Guide to HSD17B13-IN-41 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of these conditions. This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative analysis of a chemical probe, HSD17B13-IN-41, and genetic models for validating the therapeutic potential of HSD17B13 inhibition.
Small Molecule Inhibitors of HSD17B13
A growing number of small molecule inhibitors targeting HSD17B13 are being developed and characterized. These compounds offer a direct pharmacological approach to modulate HSD17B13 activity. Below is a comparison of the in vitro potency of this compound and other notable inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound C) | Human HSD17B13 | 426 | Cellular (T47D cells, E2 formation) | [1] |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic | [2][3] |
| Mouse HSD17B13 | 13 - 14 | Enzymatic | [2][3] | |
| Human HSD17B13 | 11 | Cellular (HEK cells) | [4] | |
| EP-036332 | Human HSD17B13 | 14 | In vitro | [5] |
| Mouse HSD17B13 | 2.5 | In vitro | [5] | |
| EP-040081 | Human HSD17B13 | 79 | In vitro | [5] |
| Mouse HSD17B13 | 74 | In vitro | [5] | |
| Compound 32 | HSD17B13 | 2.5 | In vitro | [6][7] |
Genetic Models for HSD17B13 Validation
Genetic models, particularly in mice, are crucial for in vivo validation of drug targets. However, for HSD17B13, there are important distinctions and some conflicting results between different genetic approaches.
Human Genetic Variants:
Multiple genome-wide association studies (GWAS) have identified loss-of-function variants in the human HSD17B13 gene, most notably rs72613567, which are associated with a reduced risk of developing alcoholic and non-alcoholic fatty liver disease, cirrhosis, and hepatocellular carcinoma. This strong human genetic evidence forms the primary basis for targeting HSD17B13.
Mouse Models:
-
Knockout (KO) Models: Constitutive whole-body knockout of Hsd17b13 in mice has yielded conflicting results. Some studies have shown no protection against diet-induced liver steatosis and fibrosis, and in some cases, these mice even exhibited weight gain on a regular chow diet.[8] This discrepancy with human genetic data highlights potential species-specific differences in the role of HSD17B13 or compensatory mechanisms during development in the complete absence of the enzyme.
-
Knockdown (shRNA) Models: In contrast to KO models, studies using shRNA-mediated knockdown of Hsd17b13 in adult mice with established diet-induced obesity and liver steatosis have shown more promising results. These studies have demonstrated that reducing elevated HSD17B13 levels in a disease context can lead to marked improvements in hepatic steatosis and reductions in markers of liver fibrosis.[9][10][11][12] This suggests that inhibiting HSD17B13 in a therapeutic setting, once the disease is present, may be more reflective of the protective effects seen in humans with loss-of-function variants.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of HSD17B13 inhibitors and the evaluation of genetic models.
HSD17B13 Enzymatic Activity Assay (NAD-Glo™ Assay)
This protocol is adapted from methodologies used to assess the enzymatic activity of HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound and recombinant HSD17B13 enzyme in assay buffer.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol) and NAD+.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of NADH produced by adding the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[13][14][15][16]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition based on controls (vehicle-treated vs. no enzyme).
-
Determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Cellular HSD17B13 Inhibition Assay (RapidFire Mass Spectrometry)
This protocol outlines a high-throughput method for assessing inhibitor potency in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human or mouse HSD17B13
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Substrate for cellular uptake (e.g., estradiol)
-
Lysis buffer
-
RapidFire High-Throughput Mass Spectrometry System
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in 96- or 384-well plates and culture overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration.
-
Add the substrate (estradiol) to the cells and incubate for a defined period to allow for cellular uptake and metabolism.
-
Wash the cells and then lyse them to release intracellular contents.
-
Analyze the cell lysates using the RapidFire Mass Spectrometry system to quantify the conversion of the substrate to its product.[17][18][19][20][21]
-
Calculate the percent inhibition for each compound concentration.
-
Determine the cellular IC50 value by plotting the dose-response curve.
In Vivo Validation using a Diet-Induced NASH Mouse Model with shRNA-mediated Knockdown
This protocol provides a framework for in vivo validation of HSD17B13 as a therapeutic target.
Materials:
-
C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (NASH-inducing diet)
-
AAV8 vectors encoding shRNA targeting mouse Hsd17b13 or a scrambled control shRNA
-
Standard animal housing and care facilities
-
Equipment for blood and tissue collection and analysis (e.g., for ALT, AST, histology)
Procedure:
-
Induce NASH in adult C57BL/6J mice by feeding them a NASH-inducing diet for a specified period (e.g., 16-24 weeks).
-
Administer a single intravenous injection of the AAV8-shHsd17b13 or AAV8-shScramble control vector to the mice.
-
Continue the NASH diet for an additional period (e.g., 4-8 weeks) to allow for knockdown of hepatic Hsd17b13 and to assess the therapeutic effects.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the mice and collect liver tissue for histological analysis (H&E, Sirius Red staining for fibrosis), gene expression analysis (qRT-PCR for Hsd17b13 and fibrosis markers), and protein analysis (Western blot for HSD17B13).
-
Compare the outcomes between the shHsd17b13-treated group and the control group to determine the therapeutic effect of HSD17B13 knockdown.[9][11][12]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: HSD17B13 enzymatic activity and inhibition.
Caption: Workflow for HSD17B13 inhibitor validation.
Caption: Comparison of genetic validation approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 14. static.igem.org [static.igem.org]
- 15. wechat.promega.com.cn [wechat.promega.com.cn]
- 16. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 17. chem-agilent.com [chem-agilent.com]
- 18. agilent.com [agilent.com]
- 19. chem-agilent.com [chem-agilent.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
A Comparative Guide: HSD17B13-IN-41 Efficacy vs. siRNA Knockdown for HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Therapeutic Modalities for Targeting HSD17B13 in Liver Disease.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in developing therapeutic agents to inhibit its activity. Two primary strategies for targeting HSD17B13 are currently being explored: small molecule inhibitors, such as HSD17B13-IN-41, and siRNA-mediated gene knockdown. This guide provides a detailed comparison of these two approaches, supported by available experimental data, to aid researchers in making informed decisions for their discovery and development programs.
At a Glance: Small Molecule Inhibition vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Direct, reversible or irreversible binding to the HSD17B13 protein to inhibit its enzymatic activity. | Post-transcriptional gene silencing by targeting HSD17B13 mRNA for degradation, preventing protein translation. |
| Target | HSD17B13 protein | HSD17B13 messenger RNA (mRNA) |
| Mode of Administration | Typically oral or intravenous. | Subcutaneous injection, often with liver-targeting moieties (e.g., GalNAc). |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Long-lasting effect, with potential for dosing every few weeks to months. |
| Specificity | Potential for off-target effects on other proteins with similar structures. | Highly specific to the target mRNA sequence, minimizing off-target effects. |
| Development Stage | Preclinical and clinical development for various inhibitors. | Preclinical and clinical trials are ongoing for HSD17B13-targeting siRNAs. |
Quantitative Efficacy Data
Small Molecule Inhibitors
| Compound | Assay Type | Metric | Value | Reference |
| This compound | Cell-based assay (inhibition of E2 formation in T47D cells) | IC50 | 426 nM | --INVALID-LINK-- |
| BI-3231 | Human HSD17B13 enzymatic assay | IC50 | Moderate activity | [1](--INVALID-LINK--) |
| Compound 32 | HSD17B13 enzymatic assay | IC50 | 2.5 nM | [2](--INVALID-LINK--) |
| Compound 32 | In vivo mouse models of MASH | Efficacy | Demonstrated better anti-MASH effects compared to BI-3231. | [2](--INVALID-LINK--) |
siRNA Knockdown
Several studies have demonstrated the in vivo efficacy of siRNA-mediated knockdown of HSD17B13 in preclinical models and human clinical trials.
| Therapeutic | Model | Key Findings | Reference |
| shHsd17b13 | High-fat diet (HFD)-obese mice | Markedly improved hepatic steatosis; Decreased serum ALT and markers of liver fibrosis. | --INVALID-LINK--3 |
| ALN-HSD (Rapirosiran) | Phase 1 Clinical Trial in healthy adults and NASH patients | Dose-dependent reduction in liver HSD17B13 mRNA; Median reduction of 78% at 6 months in the highest-dose group. | Phase 1 randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction |
| siRNA targeting HSD17B13 | Wildtype rats | Subcutaneous administration of 3 mg/kg led to significant knockdown of HSD17B13 mRNA in the liver at day 30. | RNAi constructs for inhibiting hsd17b13 expression and methods of use thereof |
Experimental Methodologies
In Vitro HSD17B13 Inhibition Assay (for Small Molecules)
A common method to assess the potency of HSD17B13 inhibitors is through an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 is purified. Estradiol is often used as a substrate, and NAD+ as a cofactor.
-
Inhibitor Incubation : The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Reaction Initiation : The reaction is initiated by the addition of the substrate and cofactor.
-
Detection : The conversion of estradiol to estrone is monitored over time, typically using methods like HPLC or mass spectrometry.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo siRNA Knockdown in a Mouse Model of NAFLD
This protocol outlines a general approach to evaluate the efficacy of an HSD17B13-targeting siRNA in a diet-induced mouse model of NAFLD.
-
Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.
-
siRNA Administration : Mice are treated with an HSD17B13-targeting siRNA or a control siRNA. The siRNA is often conjugated to a liver-targeting ligand like GalNAc and administered via subcutaneous injection at a specific dose and frequency.
-
Monitoring : Body weight, food intake, and other metabolic parameters are monitored throughout the study.
-
Endpoint Analysis : At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis : Serum levels of liver enzymes (ALT, AST) and lipids are measured.
-
Gene Expression Analysis : Hepatic HSD17B13 mRNA and protein levels are quantified using qRT-PCR and Western blotting, respectively, to confirm target engagement.
-
Histological Analysis : Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.
Visualizing the Mechanisms and Workflows
Caption: Comparative mechanisms of HSD17B13 inhibition.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Cross-Validation of HSD17B13 Inhibitor Effects in Diverse Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative overview of the preclinical validation of HSD17B13 inhibitors, with a focus on cross-validating their effects in various experimental models. While specific data for HSD17B13-IN-41 is limited in publicly available peer-reviewed literature, this guide will draw comparisons with other reported HSD17B13 inhibitors to provide a framework for evaluation.
Data Presentation: Comparative Efficacy of HSD17B13 Inhibitors
The following tables summarize the reported in vitro potency and in vivo effects of several HSD17B13 inhibitors across different preclinical models.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target Species | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human | Enzymatic | Ki = single-digit nM | [1] |
| Mouse | Enzymatic | Ki = single-digit nM | [1] | |
| Human | Cellular | double-digit nM | [1] | |
| EP-036332 | Human | Biochemical | 14 | [2] |
| Mouse | Biochemical | 2.5 | [2] | |
| EP-040081 | Human | Biochemical | 79 | [2] |
| Mouse | Biochemical | 74 | [2] | |
| Compound 32 | Human | Enzymatic | 2.5 | [3] |
| INI-822 | Human | Enzymatic | Potent inhibitor | [4] |
| Exemplified Compound (WO 2022103960) | Human | Enzymatic (LC/MS) | ≤ 100 | [5] |
Table 2: In Vivo Effects of HSD17B13 Inhibitors in Animal Models of Liver Injury
| Compound | Animal Model | Key Findings | Reference |
| EP-037429 (prodrug of EP-036332) | Adenoviral liver injury model (acute) | Hepatoprotective effects. | [6] |
| Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model (chronic) | Hepatoprotective effects. | [6] | |
| EP-036332 | Concanavalin A-induced autoimmune hepatitis model | Decreased ALT, TNF-α, IL-1β, CXCL9; reduced markers of immune cell activation. | [2] |
| EP-040081 | Concanavalin A-induced autoimmune hepatitis model | Decreased ALT, TNF-α, IL-1β, CXCL9; reduced markers of immune cell activation. | [2] |
| Compound 32 | Multiple mouse models of MASH | Better anti-MASH effects compared to BI-3231; regulated hepatic lipids via SREBP-1c/FAS pathway. | [3][7] |
| INI-822 | Zucker obese rats | Changes in bioactive lipid profile consistent with HSD17B13 inhibition. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency of inhibitors against HSD17B13 enzymatic activity.
Methodology:
-
Reaction Setup: A common method involves a NAD(P)H-Glo™ Detection System. The reaction mixture typically contains purified recombinant human or mouse HSD17B13 protein, a substrate (e.g., β-estradiol or leukotriene B4), and the cofactor NAD+.[8][9]
-
Inhibitor Addition: Test compounds, such as this compound, are serially diluted and added to the reaction wells.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 2 hours).[8]
-
Detection: The amount of NADH produced is quantified by adding a detection reagent containing reductase and a proluciferin substrate. The resulting luciferin is measured using a luminometer. The light signal is proportional to the NADH concentration, and the IC50 value of the inhibitor is calculated from the dose-response curve.[8]
Cellular Models of NAFLD for Inhibitor Testing
Objective: To assess the efficacy of HSD17B13 inhibitors in a cellular context of steatosis.
Methodology:
-
Cell Culture: Human hepatoma cell lines such as HepG2 or HepaRG are commonly used.[10][11] These cells are cultured under standard conditions.
-
Induction of Steatosis: To mimic NAFLD, cells are treated with fatty acids, typically a combination of oleic and palmitic acid, for 24-48 hours to induce lipid droplet accumulation.[11][12]
-
Inhibitor Treatment: Cells are co-treated with the HSD17B13 inhibitor at various concentrations.
-
Endpoint Analysis:
-
Lipid Accumulation: Intracellular lipid droplets are stained with Oil Red O or Bodipy and quantified by microscopy and image analysis.[11]
-
Cell Viability: Assessed using assays such as MTT or LDH release to determine any cytotoxic effects of the treatment.
-
Gene and Protein Expression: Changes in the expression of genes and proteins involved in lipogenesis, inflammation, and fibrosis (e.g., SREBP-1c, FAS, TNF-α, IL-6, α-SMA, Collagen I) are measured by qRT-PCR and Western blotting.[3][7]
-
Animal Models of NASH for In Vivo Efficacy Evaluation
Objective: To evaluate the therapeutic potential of HSD17B13 inhibitors in a complex in vivo setting that recapitulates key features of human NASH.
Methodology:
-
Model Selection: Several mouse models are used, including diet-induced models like the high-fat diet (HFD), Western diet, or choline-deficient, amino acid-defined (CDAA) diet, and genetically modified models.[13][14][15] The choice of model depends on the specific aspects of NASH to be studied.
-
Diet and Treatment: Animals are fed the respective diet to induce NASH pathology. The HSD17B13 inhibitor is administered orally or via another appropriate route for a specified duration.
-
Endpoint Analysis:
-
Liver Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is often calculated.[13]
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol) are measured.[13]
-
Gene and Protein Expression: Liver tissue is analyzed for changes in the expression of genes and proteins related to lipid metabolism, inflammation, and fibrosis.
-
Mandatory Visualization
The following diagrams illustrate key concepts in HSD17B13 research and experimental design.
Caption: Proposed mechanism of HSD17B13 and its inhibition in hepatocytes.
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
Caption: Logical progression from human genetic findings to clinical development of HSD17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. enanta.com [enanta.com]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. origene.com [origene.com]
- 10. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Profiling of a Cellular Model of NAFLD by Advanced Bioanalytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 14. Mouse models of nonalcoholic steatohepatitis and their application to new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13-IN-41 and Other Investigational NAFLD Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-alcoholic fatty liver disease (NAFLD) therapeutics is rapidly evolving, with a multitude of investigational drugs targeting various pathological pathways. This guide provides a comparative analysis of HSD17B13-IN-41, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13, against other prominent NAFLD drug candidates in different mechanistic classes: a farnesoid X receptor (FXR) agonist (Obeticholic Acid), a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist (Lanifibranor), and a glucagon-like peptide-1 (GLP-1) receptor agonist (Semaglutide). This comparison is based on available preclinical data to assist researchers in evaluating their relative therapeutic potential.
Mechanism of Action: A Divergent Approach to a Complex Disease
The complexity of NAFLD, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH) with fibrosis, necessitates a multi-faceted therapeutic approach. The drugs discussed here represent distinct strategies to combat this disease.
This compound and other inhibitors of HSD17B13 target a liver-specific, lipid droplet-associated enzyme. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to more severe forms like NASH and cirrhosis[1][2]. The proposed mechanism involves the modulation of lipid metabolism within hepatocytes, thereby preventing lipotoxicity and subsequent inflammation and fibrosis.
Obeticholic Acid (OCA) , a semi-synthetic bile acid analogue, is a potent agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism[3][4]. Activation of FXR by OCA has been shown to reduce liver fat, inflammation, and fibrosis in preclinical models and clinical trials[3][4][5].
Lanifibranor is a pan-PPAR agonist, meaning it activates all three peroxisome proliferator-activated receptor isoforms (α, γ, and δ)[6][7]. This broad-spectrum activation allows it to simultaneously target multiple pathways involved in NAFLD pathogenesis, including fatty acid oxidation (PPARα), insulin sensitivity and adipocyte function (PPARγ), and glucose and lipid metabolism (PPARδ)[7][8].
Semaglutide , a GLP-1 receptor agonist, was initially developed for the treatment of type 2 diabetes. Its therapeutic effects in NAFLD are attributed to its ability to improve insulin sensitivity, promote weight loss, and potentially exert direct anti-inflammatory effects on the liver[9][10][11].
Preclinical Efficacy: A Head-to-Head Look at Key NAFLD Hallmarks
Direct head-to-head preclinical studies comparing HSD17B13 inhibitors with other NAFLD drug classes are limited. However, by examining studies utilizing similar animal models and endpoints, we can draw indirect comparisons. The following tables summarize the reported effects of these drug classes on hepatic steatosis, inflammation, and fibrosis in preclinical NAFLD/NASH models.
Table 1: Comparative Efficacy on Hepatic Steatosis
| Drug Class | Compound(s) | Animal Model | Key Findings | Reference(s) |
| HSD17B13 Inhibition | shRNA-mediated knockdown | High-Fat Diet (HFD)-fed mice | Markedly improved hepatic steatosis. | [12] |
| FXR Agonist | Obeticholic Acid | Rat model of NAFLD (Zucker rats) | Ameliorated hepatic steatosis by reducing expression of genes for fatty acid synthesis. | [4] |
| pan-PPAR Agonist | Lanifibranor | Phase II clinical trial in patients with T2D and NAFLD | 44% reduction in hepatic fat (measured by 1H-MRS). | [13] |
| GLP-1 Receptor Agonist | Semaglutide | High-Fat Diet (HFD)-induced NAFLD mouse model | Significantly reduced liver fat accumulation. | [9] |
Table 2: Comparative Efficacy on Hepatic Inflammation
| Drug Class | Compound(s) | Animal Model | Key Findings | Reference(s) |
| HSD17B13 Inhibition | HSD17B13 inhibitor (EP-036332) | Mouse models of liver injury | Decreased markers of cytotoxic immune cell activation. | [14] |
| FXR Agonist | Obeticholic Acid | Animal models of NAFLD | Exerted anti-inflammatory effects. | [4] |
| pan-PPAR Agonist | Lanifibranor | Phase IIb NATIVE study | Improvement in histological markers of inflammation. | [13] |
| GLP-1 Receptor Agonist | Semaglutide | CDAHFD mouse model of NASH | Downregulation of genes involved in inflammation (Il1b, Il6, Tnfa). | [15] |
Table 3: Comparative Efficacy on Hepatic Fibrosis
| Drug Class | Compound(s) | Animal Model | Key Findings | Reference(s) |
| HSD17B13 Inhibition | HSD17B13 rs72613567-A variant (loss-of-function) | Human studies | Protection against liver fibrosis. | [16] |
| FXR Agonist | Obeticholic Acid | Animal models of NAFLD | Exerted antifibrotic effects. | [4] |
| pan-PPAR Agonist | Lanifibranor | Phase IIb NATIVE study | Improvement in fibrosis stage ≥1 point. | [8] |
| GLP-1 Receptor Agonist | Semaglutide | CDAHFD mouse model of NASH | Significant decrease in hepatic fibrosis. | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal [mdpi.com]
- 5. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing body of evidence implicating hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in the progression of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), has positioned this enzyme as a promising therapeutic target. The discovery that loss-of-function variants in the HSD17B13 gene are protective against liver fibrosis has spurred the development of various inhibitory modalities. This guide provides a comparative analysis of publicly disclosed HSD17B13 inhibitors, offering a snapshot of their performance based on available experimental data. While the specific compound "HSD17B13-IN-41" remains unidentified in the public domain, this guide focuses on key alternative small molecule and RNA interference (RNAi) therapeutics that are currently under investigation.
Performance Comparison of HSD17B13 Inhibitors
The landscape of HSD17B13-targeted therapeutics is rapidly evolving, with several candidates progressing through preclinical and clinical development. The following tables summarize the quantitative data for prominent small molecule and RNAi inhibitors.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration, a significant advantage for chronic disease management.
| Compound | Type | Target | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Selectivity | Development Phase | Key Findings |
| BI-3231 | Small Molecule | HSD17B13 Enzyme | 1 nM[1][2] | 14 nM[1] | >10,000-fold vs HSD17B11[1] | Preclinical | Potent and selective inhibitor.[1][2] |
| INI-822 | Small Molecule | HSD17B13 Enzyme | Data not publicly available | Data not publicly available | Data not publicly available | Phase 1 Clinical Trial[3][4] | Potently and selectively inhibits HSD17B13; demonstrated reductions in liver transaminases in animal models.[3][4] |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein, mimicking the protective effect of loss-of-function genetic variants.
| Compound | Type | Target | Route of Administration | Efficacy | Development Phase | Key Findings |
| ARO-HSD | siRNA | HSD17B13 mRNA | Subcutaneous | Up to 93.4% reduction in HSD17B13 mRNA; up to 42.3% reduction in ALT at 200 mg dose.[5][6] | Phase 1/2 Clinical Trial[7][8] | Robust and durable reduction of HSD17B13 mRNA and protein.[7] |
| ALN-HSD (Rapirosiran) | siRNA | HSD17B13 mRNA | Subcutaneous | Median reduction of 78% in HSD17B13 mRNA at 400 mg dose.[9] | Phase 1 Clinical Trial[9] | Well-tolerated with robust target engagement.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assays
1. MALDI-TOF Mass Spectrometry-Based High-Throughput Screening (HTS):
-
Principle: This method directly measures the enzymatic conversion of a substrate to its product by detecting the mass difference. It is a label-free and highly sensitive technique suitable for HTS.
-
General Protocol:
-
A reaction mixture containing purified recombinant human HSD17B13, the substrate (e.g., estradiol), and the cofactor NAD+ is prepared in a multi-well plate format.
-
Test compounds (potential inhibitors) are added to the wells.
-
The reaction is incubated at a controlled temperature for a specific duration.
-
The reaction is quenched, and a small aliquot of the reaction mixture is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.[10][11]
-
After the solvent evaporates, the plate is inserted into a MALDI-TOF mass spectrometer.[12]
-
The instrument's laser desorbs and ionizes the sample, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio.[13]
-
The relative peak intensities of the substrate and product are used to calculate the percentage of inhibition for each compound.
-
2. NAD-Glo™ Bioluminescent Assay:
-
Principle: This assay measures the amount of NADH produced by the HSD17B13-catalyzed reaction. The NADH is utilized in a coupled enzymatic reaction that generates a luminescent signal proportional to the NADH concentration.
-
General Protocol:
-
The HSD17B13 enzymatic reaction is set up in a multi-well plate with the enzyme, substrate (e.g., β-estradiol), NAD+, and test compounds.[14][15]
-
Following incubation, the NAD/NADH-Glo™ Detection Reagent is added.[16] This reagent contains a reductase, a proluciferin substrate, and luciferase.[16][17]
-
The reductase is specifically activated by NADH to convert the proluciferin substrate into luciferin.[16][17]
-
Luciferase then catalyzes the oxidation of luciferin, producing light.
-
The luminescence is measured using a plate reader, and the signal intensity is inversely proportional to the inhibitory activity of the test compound.
-
Cellular Assays for Target Engagement
-
Principle: These assays confirm the activity of inhibitors in a cellular context, where factors like cell permeability and off-target effects can be assessed.
-
General Protocol:
-
A suitable human cell line (e.g., HEK293 or HepG2) is engineered to overexpress HSD17B13.
-
The cells are treated with varying concentrations of the HSD17B13 inhibitor.
-
A substrate for HSD17B13 is added to the cell culture medium.
-
After a defined incubation period, the cells and/or the culture medium are harvested.
-
The conversion of the substrate to its product is quantified using methods like HPLC or LC-MS.
-
The IC50 value in the cellular environment is then determined.
-
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 in the context of liver disease and a general workflow for the discovery and validation of HSD17B13 inhibitors.
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism and the point of intervention for its inhibitors.
Caption: A generalized workflow for the discovery and development of HSD17B13 inhibitors.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 4. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 6. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrowheadpharma.com [arrowheadpharma.com]
- 8. Arrowhead’s RO-HSD PTSR rises by five points in NASH [clinicaltrialsarena.com]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drug.ku.dk [drug.ku.dk]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. manoa.hawaii.edu [manoa.hawaii.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. origene.com [origene.com]
- 16. promega.com [promega.com]
- 17. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
HSD17B13-IN-41: A Comparative Analysis Against Known HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the research compound HSD17B13-IN-41 against other known inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). The following sections detail the quantitative inhibitory activities, experimental methodologies for assessing inhibition, and the relevant biological pathways.
Quantitative Comparison of HSD17B13 Inhibitors
The inhibitory potency of this compound and other publicly disclosed small molecule inhibitors are summarized in the table below. The data is presented as IC50 values, which represents the concentration of an inhibitor required for 50% inhibition of HSD17B13 enzymatic activity.
| Compound Name/Reference | Type | IC50 (Human HSD17B13) | Selectivity Highlights |
| This compound | Small Molecule | 426 nM | Not specified |
| BI-3231 | Small Molecule | 1 nM | >10,000-fold selective over HSD17B11 |
| INI-822 | Small Molecule | Low nM potency | >100-fold selectivity over other HSD17B family members |
| Inipharm (Exemplified Compound) | Small Molecule | ≤ 100 nM | Not specified |
| EP-036332 | Small Molecule | 14 nM | >7,000-fold selective over HSD17B1 |
| EP-0400801 | Small Molecule | 79 nM | >1,265-fold selective over HSD17B1 |
Experimental Protocols
The determination of HSD17B13 inhibitory activity is typically conducted through biochemical assays. A generalized protocol is outlined below.
HSD17B13 Inhibition Biochemical Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl)
-
Detection Reagent (e.g., LC-MS/MS system or a commercial bioluminescent assay kit for NADH detection like NAD(P)H-Glo™)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified HSD17B13 enzyme to the reaction mixture.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection:
-
LC-MS/MS Method: Stop the reaction and quantify the formation of the product (e.g., estrone) using Liquid Chromatography-Mass Spectrometry.
-
Bioluminescent Method: Add a detection reagent that generates a luminescent signal proportional to the amount of NADH produced.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its expression is upregulated in the context of non-alcoholic fatty liver disease (NAFLD). The enzyme is involved in hepatic lipid and retinol metabolism. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, contributing to steatosis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease like NASH and fibrosis. Inhibition of HSD17B13 is therefore a promising therapeutic strategy to mitigate liver damage. The pathway below illustrates the role of HSD17B13 in the progression of liver disease.
Replicating HSD17B13 Inhibitor Findings in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the effects of HSD17B13 inhibitors, with a focus on HSD17B13-IN-41, in patient-derived cell models of liver disease. While detailed published findings for this compound are limited, this document outlines experimental approaches based on the known functions of HSD17B13 and data from alternative inhibitors to facilitate robust in vitro studies.
Introduction to HSD17B13 and its Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][3] This has identified HSD17B13 as a promising therapeutic target for these conditions. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.
This compound is a small molecule inhibitor of HSD17B13.[4] While peer-reviewed data on its specific biological effects are not extensively available, a patent application (WO2021211981A1) and commercial suppliers indicate its inhibitory activity.[4][5] This guide provides a roadmap for evaluating this compound and comparing its performance against other known inhibitors in clinically relevant, patient-derived cell systems.
Comparative Performance of HSD17B13 Inhibitors
The following table summarizes the reported in vitro potency of this compound and publicly available data for alternative inhibitors. This data serves as a benchmark for replication studies.
| Inhibitor | Reported IC50 | Assay Type | Reference |
| This compound | 426 nM | Estrogenic activity in human T47D cells (inhibition of E2 formation) | [4] |
| BI-3231 | 1 nM (human), 1 nM (mouse) | Enzymatic assay | [6][7] |
| INI-822 | Potent and selective (specific IC50 not publicly disclosed) | Preclinical studies | |
| Astrazeneca Compound (Ex 6) | 0.022 µM | Recombinant 17β-HSD13 LC-MS/MS | [8] |
Experimental Protocols for Replicating Findings in Patient-Derived Cells
To validate the efficacy of HSD17B13 inhibitors, a series of experiments using patient-derived cells are recommended. Primary human hepatocytes (PHHs), especially those derived from patients with NAFLD/NASH, are the gold standard for in vitro modeling.[9] Three-dimensional (3D) spheroid and organoid cultures are increasingly used to better mimic the in vivo liver microenvironment.[10][11][12]
Patient-Derived Cell Models
-
Primary Human Hepatocytes (PHHs): Isolate from liver biopsy or resection tissues from patients with diagnosed NAFLD/NASH. These cells provide the most physiologically relevant model but have limited in vitro lifespan.[9]
-
Human-induced Pluripotent Stem Cell (hiPSC)-derived Hepatocyte-like Cells (HLCs): Differentiate from patient-derived iPSCs. This offers a renewable source of hepatocytes with the patient's genetic background.
-
3D Liver Spheroids/Organoids: Culture PHHs or HLCs in low-attachment plates to form 3D structures.[11][13][14] Co-culture with other liver cell types like hepatic stellate cells can model fibrotic processes.[12]
Key Experiments
This assay directly measures the inhibition of HSD17B13 enzymatic activity.
Protocol:
-
Enzyme Source: Use recombinant human HSD17B13 protein or lysates from patient-derived hepatocytes.
-
Substrate: Common substrates include β-estradiol or retinol.[2][15][16]
-
Cofactor: NAD+ is required for the dehydrogenase reaction.
-
Inhibitor Treatment: Incubate the enzyme with varying concentrations of this compound or other inhibitors.
-
Detection: Measure the production of the oxidized product (e.g., estrone from estradiol) or the conversion of NAD+ to NADH. The NADH-Glo Assay Kit is a commercially available option for measuring NADH production.[2][16]
-
Data Analysis: Calculate the IC50 value for each inhibitor.
This assay assesses the effect of HSD17B13 inhibition on steatosis, a hallmark of NAFLD.
Protocol:
-
Cell Seeding: Plate patient-derived hepatocytes in a multi-well format.
-
Induction of Steatosis: Treat cells with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid droplet formation.[17][18][19]
-
Inhibitor Treatment: Co-treat the cells with fatty acids and different concentrations of HSD17B13 inhibitors.
-
Staining: After the treatment period, fix the cells and stain for neutral lipids using Oil Red O or Nile Red.[18][19][20]
-
Quantification: Extract the dye and measure the absorbance or fluorescence to quantify lipid accumulation. Alternatively, use high-content imaging to analyze the number and size of lipid droplets.
-
Data Analysis: Compare the extent of lipid accumulation in inhibitor-treated cells to vehicle-treated controls.
This experiment evaluates the anti-fibrotic potential of HSD17B13 inhibitors in a co-culture model.
Protocol:
-
Co-culture Model: Establish a co-culture of patient-derived hepatocytes and hepatic stellate cells (HSCs).
-
Induction of Fibrosis: Treat the co-culture with pro-fibrotic stimuli such as TGF-β.
-
Inhibitor Treatment: Concurrently treat with HSD17B13 inhibitors.
-
Marker Analysis: After the treatment period, assess the expression of key fibrosis markers:
-
Data Analysis: Determine the fold-change in fibrosis marker expression in inhibitor-treated co-cultures compared to controls.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and the experimental workflows for inhibitor testing.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for testing HSD17B13 inhibitors.
Conclusion
Replicating and extending the findings for HSD17B13 inhibitors like this compound in patient-derived cell models is a critical step in the pre-clinical validation of this therapeutic strategy. By employing robust in vitro systems and a comprehensive set of assays, researchers can generate crucial data on the efficacy and mechanism of action of these compounds. This guide provides a foundational framework to design and execute such studies, ultimately contributing to the development of novel therapies for chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2021211974A1 - Hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 17β-HSD13 inhibitors described in Astrazeneca patent | BioWorld [bioworld.com]
- 9. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional perfused human in vitro model of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Establishment of Functional Liver Spheroids From Human Hepatocyte-Derived Liver Progenitor-Like Cells for Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enanta.com [enanta.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. abcam.com [abcam.com]
- 21. Liver fibrosis: a compilation on the biomarkers status and their significance during disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomarkers of hepatic fibrosis, fibrogenesis and genetic pre-disposition pending between fiction and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Serum Markers of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition vs. Genetic Knockout: A Comparative Guide for Researchers
A detailed comparison of the pharmacological inhibition and genetic knockout of HSD17B13 in preclinical mouse models of liver disease, providing researchers with key data and insights for therapeutic development.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and hepatocellular carcinoma. This has spurred the development of both pharmacological inhibitors and the study of genetic knockout models to understand the therapeutic potential of targeting HSD17B13. This guide provides a comprehensive comparison of the phenotypes observed with the pharmacological inhibitor HSD17B13-IN-41 and its surrogates, versus the HSD17B13 knockout mouse models, supported by experimental data and detailed protocols.
At a Glance: this compound vs. HSD17B13 Knockout Mouse
| Feature | This compound (and other inhibitors) | HSD17B13 Knockout Mouse |
| Primary Effect | Reduction in liver fibrosis and steatosis in MASH models. | Conflicting phenotypes reported; some studies show increased steatosis and inflammation, while others show no protection or modest, diet- and sex-specific effects on fibrosis. |
| Mechanism of Action | Direct enzymatic inhibition, potentially affecting pyrimidine catabolism and SREBP-1c/FAS pathway. | Complete absence of the protein, leading to complex and potentially compensatory metabolic changes. |
| Translational Relevance | Represents a therapeutic strategy for patients with existing liver disease. | Models the effect of lifelong genetic deficiency, which may not fully recapitulate therapeutic intervention in adults. |
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies involving HSD17B13 inhibitors and knockout mouse models.
Table 1: Effects of HSD17B13 Pharmacological Inhibition in Mouse Models of MASH
| Inhibitor | Mouse Model | Dosage | Key Findings | Reference |
| M-5475 | CDAA-HFD fed mice | 30 or 100 mg/kg, oral | - Improved hepatomegaly- Reduced plasma ALT levels- Significantly reduced liver hydroxyproline levels- Reduced fibrosis stage- No change in NAFLD Activity Score | [1] |
| BI-3231 | Palmitic acid-treated murine hepatocytes | Not specified | - Significantly decreased triglyceride accumulation- Improved hepatocyte proliferation and lipid homeostasis- Restored mitochondrial respiratory function | [2] |
| Compound 32 | Multiple mouse models | Not specified | - Better anti-MASH effects compared to BI-3231- Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway | [3] |
| shRNA-mediated knockdown | High-fat diet obese mice | 1 x 10^11 virus particles, i.p. | - Markedly improved hepatic steatosis- Decreased serum ALT and FGF21 levels- Decreased markers of liver fibrosis (e.g., Timp2) | [4][5] |
Note: Data for this compound is not publicly available. The table presents data from other known HSD17B13 inhibitors as surrogates.
Table 2: Phenotypic Characteristics of HSD17B13 Knockout Mice
| Study Focus | Mouse Strain & Diet | Key Findings | Reference |
| Hepatic Steatosis and Inflammation | C57BL/6J, normal chow | - Detected hepatic steatosis in male knockout mice- Increased triglyceride concentration in the liver- Increased expression of fatty acid synthesis proteins (FAS, ACC1, SCD1)- Increased portal inflammation and microgranulomas | [6] |
| Obesogenic Diet Injury | C57BL/6J, HFD or Western Diet | - No difference in body weight, liver weight, hepatic triglycerides, or serum liver enzymes compared to wild-type- No protection from liver injury, fibrosis, or HCC- Higher histological steatosis scores in knockout mice on an alcohol-containing diet | [7] |
| Diet- and Sex-Specific Effects | C57BL/6J, various pro-NASH diets | - No effects on liver injury, inflammation, fibrosis, or lipids on GAN or 45% CDAHFD diets- Modest reduction in liver fibrosis in female, but not male, knockout mice on a 60% CDAHFD | [8] |
| Aged Mice | C57BL/6J, aged (22 months) | - Notable alterations in lipid profiles (TGs, DGs, PCs, PEs, PGs, Ceramides)- Increased average size and reduced number of lipid droplets | [9][10] |
Signaling Pathways and Mechanisms of Action
The regulation and function of HSD17B13 are complex and appear to involve multiple pathways related to lipid metabolism and fibrosis.
HSD17B13 Regulation and Role in Lipid Metabolism
HSD17B13 expression is induced by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[11][12] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[11] Pharmacological inhibition of HSD17B13 has been shown to counteract this by inhibiting the SREBP-1c/FAS pathway.[3]
HSD17B13 and Liver Fibrosis
Active HSD17B13 is suggested to promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, potentially through the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) signaling.[13] Loss-of-function, either through genetic knockout or pharmacological inhibition, is therefore hypothesized to reduce fibrogenesis. Furthermore, protection against liver fibrosis conferred by HSD17B13 loss-of-function has been associated with decreased pyrimidine catabolism.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.
Liver Histology
-
Objective: To assess liver morphology, steatosis, inflammation, and fibrosis.
-
Procedure:
-
Liver tissue is fixed in 4% neutral-buffered formalin.[9]
-
The fixed tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and inflammation assessment.[4][16]
-
Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.[17]
-
Oil Red O staining on frozen sections can be used to visualize neutral lipid accumulation (steatosis).[10]
-
-
Analysis: Histological scoring systems (e.g., NAFLD Activity Score) are used to quantify the degree of steatosis, inflammation, and ballooning. Fibrosis is staged based on the pattern and extent of collagen deposition.
Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Objective: To assess liver injury.
-
Procedure:
-
Units: Typically reported in Units per liter (U/L).
Quantification of Liver Triglycerides
-
Objective: To measure the extent of hepatic steatosis.
-
Procedure:
-
Units: Commonly expressed as milligrams of triglyceride per gram of liver tissue (mg/g).
Experimental Workflow: Preclinical Evaluation of an HSD17B13 Inhibitor
The following diagram illustrates a typical workflow for the preclinical assessment of a novel HSD17B13 inhibitor in a mouse model of MASH.
Conclusion
The comparison between pharmacological inhibition and genetic knockout of HSD17B13 reveals important considerations for its validation as a therapeutic target. While human genetics strongly support a protective role for HSD17B13 loss-of-function, the knockout mouse models have yielded conflicting and sometimes contradictory results, suggesting potential species-specific differences or developmental compensatory mechanisms. In contrast, pharmacological inhibition or shRNA-mediated knockdown in adult mice with established liver disease consistently demonstrates therapeutic potential by reducing steatosis, inflammation, and fibrosis. These findings suggest that transient, therapeutic inhibition of HSD17B13 in the context of existing metabolic stress may be a more relevant model for human disease than constitutive genetic ablation. Further research is needed to fully elucidate the molecular functions of HSD17B13 and to reconcile the divergent phenotypes observed in different preclinical models.
References
- 1. gubra.dk [gubra.dk]
- 2. researchgate.net [researchgate.net]
- 3. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of HSD17B13-IN-41
For researchers and laboratory professionals, the proper disposal of specialized chemical reagents like HSD17B13-IN-41 is a critical component of laboratory safety and environmental responsibility. As a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme, this compound is integral to research in liver diseases such as NAFLD and NASH.[1] Due to the absence of a publicly available Safety Data Sheet (SDS), this compound must be handled as a substance with unknown toxicity, necessitating a conservative and safety-first approach to its disposal.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in various forms, ensuring compliance with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is imperative to conduct a thorough hazard assessment. Since the specific hazards of this compound are not fully documented, it must be treated as a hazardous waste.[2][3] Adherence to your institution's chemical hygiene plan and consultation with your Environmental Health and Safety (EHS) department are mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound, whether in solid form or in solution:
-
Gloves: Nitrile gloves are required. For extensive handling, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect from splashes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. All handling of the solid form should occur within a fume hood to minimize inhalation risk.
Step-by-Step Disposal Procedure
The disposal of this compound must follow a regulated and documented path from the point of generation to final disposal by a certified waste management vendor.[4]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the most critical step to ensure safety and compliance.[5][6]
-
Solid Waste:
-
Place any unused or expired this compound powder directly into a designated hazardous solid waste container.
-
Contaminated materials such as weighing boats, pipette tips, and empty vials that came into direct contact with the solid compound should also be disposed of in this container.
-
-
Liquid Waste (Solutions):
-
Segregation is Key: Do not mix different types of solvent waste.[7]
-
Non-Halogenated Organic Solvents: If this compound is dissolved in solvents like DMSO, ethanol, or methanol, collect this waste in a container specifically designated for non-halogenated organic waste.
-
Halogenated Organic Solvents: If dissolved in solvents like dichloromethane (DCM) or chloroform, use a separate container labeled for halogenated organic waste.
-
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not dispose of them down the drain.[8]
-
Step 2: Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical contents. For most organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[5]
-
Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added.[9][10] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical names of all components (e.g., "this compound," "Dimethyl Sulfoxide"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6] This prevents the release of volatile organic compounds (VOCs) and protects laboratory personnel.
Step 3: Storage and Accumulation
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]
-
The SAA must be under the direct control of laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[6]
Step 4: Arranging for Disposal
-
Once the waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to schedule a pickup.
-
Do not transport hazardous waste outside of your laboratory. Trained EHS professionals will handle the transportation and final disposal, which is typically high-temperature incineration for organic chemical waste.[11][12]
Data Presentation: Disposal Parameters
The following table summarizes the disposal pathways for this compound based on its form.
| Form of Waste | Container Type | Waste Stream Category | Disposal Method |
| Solid Powder (and contaminated consumables) | Lined, sealed drum or compatible solid waste container | Hazardous Solid Chemical Waste | EHS Pickup for Incineration |
| Solution in Non-Halogenated Solvent (e.g., DMSO, Ethanol) | HDPE or Glass Carboy | Non-Halogenated Organic Liquid Waste | EHS Pickup for Incineration or Fuel Blending |
| Solution in Halogenated Solvent (e.g., DCM, Chloroform) | HDPE or Glass Carboy | Halogenated Organic Liquid Waste | EHS Pickup for Incineration |
| Aqueous Solution | HDPE or Glass Carboy | Hazardous Aqueous Waste (Organic Contaminants) | EHS Pickup for specialized treatment/incineration |
Experimental Protocol: Waste Characterization
While a full experimental characterization is not feasible without an SDS, the following represents a procedural approach to classifying the waste for disposal purposes, assuming a conservative "worst-case" scenario.
Objective: To classify this compound waste for safe segregation and disposal.
Materials:
-
Personal Protective Equipment (PPE)
-
Designated waste containers (solid, non-halogenated liquid, halogenated liquid)
-
Hazardous waste labels
-
Laboratory Chemical Inventory and Safety Data Sheets for all solvents used
Methodology:
-
Assume Toxicity: Treat this compound as a toxic substance. This is the primary hazardous characteristic for segregation purposes.
-
Identify Ignitability: If the compound is dissolved in a flammable solvent (e.g., ethanol, acetone) with a flash point below 60°C (140°F), the entire solution is classified as an ignitable hazardous waste.[2]
-
Check for Corrosivity & Reactivity: As a neutral organic molecule, this compound is not expected to be corrosive or reactive. However, if it is mixed with strong acids or bases, the entire mixture would take on those characteristics.
-
Segregate Based on Solvent:
-
If the solvent contains halogens (F, Cl, Br, I), classify the waste as Halogenated Organic Waste .
-
If the solvent does not contain halogens, classify it as Non-Halogenated Organic Waste .
-
-
Document and Label: Immediately label the appropriate waste container with all constituents and their estimated concentrations.
-
Consult EHS: Provide the completed hazardous waste label information to your EHS department during the pickup request to ensure they can properly manage the final disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
